Technical Documentation Center

2-(Pyridin-2-yl)morpholine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Pyridin-2-yl)morpholine hydrochloride
  • CAS: 1251023-51-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Applications of 2-(Pyridin-2-yl)morpholine hydrochloride

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount. 2-(Pyridin-2-yl)morpholine hydrochloride (CAS: 1251023-51-4) represents a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount. 2-(Pyridin-2-yl)morpholine hydrochloride (CAS: 1251023-51-4) represents a highly versatile, bifunctional scaffold[1]. By coupling a morpholine ring—known for its favorable pharmacokinetic properties and metabolic stability—with a 2-pyridyl moiety, this compound offers unique spatial geometry and hydrogen-bonding capabilities.

As an application scientist, I frequently recommend the hydrochloride salt form over the free base (CAS: 1018656-53-5)[2] for early-stage screening and library generation. The salt form dramatically enhances aqueous solubility, mitigates the oxidative liability of the secondary amine, and provides a free-flowing solid that is easily handled in automated dispensing systems. This guide provides an in-depth technical analysis of its physicochemical properties, pharmacological utility, and validated laboratory protocols.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 2-(Pyridin-2-yl)morpholine features a saturated heterocycle (morpholine) directly bonded to an aromatic heterocycle (pyridine) at the 2-position.

Causality of the Hydrochloride Salt Form

The molecule contains two distinct basic centers:

  • Morpholine Nitrogen (Secondary Amine): Highly basic (pKa ~8.3).

  • Pyridine Nitrogen (Aromatic Amine): Weakly basic (pKa ~5.2).

When treated with one equivalent of hydrochloric acid, protonation occurs exclusively at the morpholine nitrogen. This selective protonation is critical. It locks the morpholine ring into a stable chair conformation and prevents nucleophilic degradation pathways during long-term storage. Furthermore, the resulting ion-dipole interactions significantly boost solubility in polar protic solvents, which is essential for biological assay formulation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of both the free base and the hydrochloride salt, derived from standardized chemical databases[1][2][3].

PropertyHydrochloride SaltFree Base
CAS Number 1251023-51-41018656-53-5
Molecular Formula C₉H₁₃ClN₂OC₉H₁₂N₂O
Molecular Weight 200.67 g/mol 164.20 g/mol
Physical State White to off-white crystalline solidPale yellow oil to low-melting solid
Solubility Profile High in H₂O, DMSO, MethanolSoluble in DCM, Ethyl Acetate, Ether
Storage Conditions Ambient, desiccated2-8°C, inert atmosphere (Argon)

Pharmacological Relevance & Application

The 2-(pyridin-2-yl)morpholine motif is a privileged pharmacophore in neuropharmacology and oncology. The morpholine ring acts as a flexible spacer that can participate in hydrogen bonding (via the oxygen) and salt bridges (via the protonated nitrogen). Simultaneously, the pyridine ring provides π -stacking capabilities and directional hydrogen bonding via its nitrogen lone pair.

Role in Muscarinic Receptor Modulation

Recent patent literature highlights the use of 2-(pyridin-2-yl)morpholine derivatives as Positive Allosteric Modulators (PAMs) of the m4 muscarinic acetylcholine receptor [4]. These modulators are critical in developing treatments for neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. By binding to an allosteric site, the morpholine derivative enhances the affinity and efficacy of the endogenous ligand (acetylcholine) without causing the desensitization typically seen with orthosteric agonists[4].

Pathway ACh Acetylcholine (Orthosteric Agonist) Receptor m4 mAChR (Conformational Shift) ACh->Receptor PAM Morpholine Derivative (PAM) PAM->Receptor Allosteric Binding Gi Gi/o Protein Complex (Activation) Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP (Neuromodulation) AC->cAMP

Fig 1: Logical workflow of m4 mAChR neuromodulation by 2-(pyridin-2-yl)morpholine PAMs.

Synthetic Methodologies & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the choice of reagents.

Protocol A: N-Alkylation of 2-(Pyridin-2-yl)morpholine hydrochloride

This workflow is utilized to append the morpholine scaffold onto larger drug-like molecules (e.g., coupling with an alkyl halide).

Rationale: Because the starting material is a hydrochloride salt, it must be "free-based" in situ. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile against the alkyl halide, ensuring high yields of the target N-alkylated morpholine.

Step-by-Step Methodology:

  • Preparation: Suspend 2-(Pyridin-2-yl)morpholine hydrochloride (1.0 eq, 200 mg) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere. Causality: Acetonitrile is a polar aprotic solvent that accelerates S_N2 substitution reactions.

  • In Situ Free-Basing: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes. The suspension will clarify as the free amine is liberated and DIPEA-HCl salt partially dissolves.

  • Electrophilic Addition: Add the desired alkyl halide (1.1 eq) slowly. Elevate the temperature to 60°C and stir for 12 hours.

  • Validation (TLC): Monitor the reaction via TLC (10% MeOH in DCM). The disappearance of the ninhydrin-active secondary amine spot validates reaction completion.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the functionalized derivative.

Protocol B: Generation of the Hydrochloride Salt from Free Base

For researchers purchasing the free base[2] who require the stable salt form for long-term library storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base 2-(Pyridin-2-yl)morpholine (1.0 g) in anhydrous Diethyl Ether (20 mL).

  • Acidification: Slowly add 4.0 M HCl in Dioxane (1.1 eq) dropwise at 0°C under vigorous stirring. Causality: Using HCl in Dioxane rather than aqueous HCl prevents the introduction of water, which would cause the highly water-soluble salt to "oil out" rather than form a filterable crystalline precipitate.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the white solid rapidly under a stream of nitrogen to prevent moisture absorption.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual dioxane.

SaltFormation FreeBase 2-(Pyridin-2-yl)morpholine (Free Base Oil) Solvent Dissolve in Anhydrous Ether FreeBase->Solvent Reagent Add 4M HCl in Dioxane (0°C) Solvent->Reagent Precipitate Crystallization (Avoids Oiling Out) Reagent->Precipitate Product HCl Salt (Stable Solid) Precipitate->Product

Fig 2: Anhydrous workflow for the conversion of free base to the stable hydrochloride salt.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized or purchased material, the following analytical validations must be performed:

  • ¹H-NMR (DMSO-d₆): The morpholine N-H proton in the hydrochloride salt will appear as a broad downfield singlet (typically >9.0 ppm) due to protonation, whereas the free base N-H appears much further upfield (~2.0-3.0 ppm). The pyridine protons will also show slight downfield shifts due to the inductive electron-withdrawing effect of the adjacent protonated morpholine ring.

  • LC-MS: Electrospray ionization (ESI+) will show the [M+H]⁺ peak at m/z 165.1, corresponding to the free base mass, as the HCl salt dissociates in the MS source.

References

  • PubChem. "2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403". National Center for Biotechnology Information. Available at:[Link]

  • Protheragen. "2-(Pyridin-2-yl)morpholine hydrochloride (CAS 1251023-51-4) Product Specifications". Available at: [Link]

  • Google Patents. "WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4". World Intellectual Property Organization.

Sources

Exploratory

An In-Depth Technical Guide to 2-(Pyridin-2-yl)morpholine Hydrochloride: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)morpholine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)morpholine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. The morpholine scaffold is a well-established pharmacophore, and its combination with a pyridine moiety presents a unique structural motif for exploring novel therapeutic agents. This document details the physicochemical properties, synthesis, proposed experimental protocols, analytical methodologies, and safety considerations for this compound. By synthesizing technical data with practical insights, this guide serves as an essential resource for the scientific community engaged in the exploration of pyridinylmorpholine derivatives.

Introduction

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a "privileged structure" in modern drug discovery.[1] Numerous approved drugs across a wide range of therapeutic areas, such as the antibiotic Linezolid and the appetite suppressant Phendimetrazine, incorporate the morpholine moiety, highlighting its versatility and importance.[2][3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or be substituted to modulate a compound's pharmacological profile, while the oxygen atom can influence conformation and polarity.[1]

Overview of 2-(Pyridin-2-yl)morpholine Hydrochloride

2-(Pyridin-2-yl)morpholine combines the favorable properties of the morpholine ring with the aromatic, electron-deficient pyridine ring. This arrangement offers multiple points for chemical modification and interaction with biological targets. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, which is crucial for both biological assays and potential pharmaceutical formulations. While specific applications of this exact molecule are still emerging in publicly available literature, its structural alerts suggest potential utility in areas where related morpholine derivatives have shown promise, including oncology, infectious diseases, and neuroscience.[4]

Physicochemical Properties and Identification

Accurate identification of a chemical entity is foundational to all research and development. The key identifiers and properties for 2-(Pyridin-2-yl)morpholine and its hydrochloride salt are summarized below.

PropertyValueSource(s)
Compound Name 2-(Pyridin-2-yl)morpholine hydrochloride-
Synonyms 2-(2-Pyridinyl)morpholine hydrochloride-
CAS Number (Free Base) 1018656-53-5[5][6]
CAS Number (HCl Salt) Not explicitly assigned in public databases.-
Molecular Formula (Free Base) C₉H₁₂N₂O[5]
Molecular Weight (Free Base) 164.20 g/mol [5][6]
Molecular Formula (HCl Salt) C₉H₁₃ClN₂O-
Molecular Weight (HCl Salt) 200.66 g/mol -
IUPAC Name (Free Base) 2-(pyridin-2-yl)morpholine[5]

Synthesis and Manufacturing

The synthesis of 2-substituted morpholines can be approached through various strategies. A common and logical approach involves the cyclization of an appropriate amino alcohol precursor.

Retrosynthetic Analysis and Proposed Pathway

A plausible retrosynthetic pathway for 2-(Pyridin-2-yl)morpholine involves disconnecting the morpholine ring to reveal a key intermediate, an N-substituted ethanolamine derivative. This intermediate can be formed from a reaction between 2-vinylpyridine and ethanolamine. The final step is the formation of the hydrochloride salt.

Synthetic Pathway cluster_synthesis Synthesis Target 2-(Pyridin-2-yl)morpholine HCl FreeBase 2-(Pyridin-2-yl)morpholine Target->FreeBase Salt Formation FreeBase->Target 3. Salt Formation Cyclization Intramolecular Cyclization (e.g., Acid-catalyzed) Intermediate 2-((2-hydroxyethyl)amino)ethyl)pyridine FreeBase->Intermediate Retrosynthesis HCl_Add HCl Addition Intermediate->FreeBase 2. Cyclization Addition Michael Addition Starters 2-Vinylpyridine + Ethanolamine Intermediate->Starters Retrosynthesis Starters->Intermediate 1. Michael Addition

Caption: A proposed synthetic pathway for 2-(Pyridin-2-yl)morpholine HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for synthesizing similar morpholine derivatives. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-(Pyridin-2-yl)morpholine (Free Base)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanolamine (1.2 equivalents) and a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add 2-vinylpyridine (1.0 equivalent) to the stirred solution at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain control.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 equivalents) while cooling the flask in an ice bath. This step is highly exothermic and facilitates the dehydration and cyclization to form the morpholine ring. Heat the mixture to reflux for an additional 8-12 hours.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until the pH is >10. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of 2-(Pyridin-2-yl)morpholine Hydrochloride

  • Salt Formation: Dissolve the purified 2-(Pyridin-2-yl)morpholine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final 2-(Pyridin-2-yl)morpholine hydrochloride.[7]

Applications in Research and Drug Development

The fusion of the morpholine and pyridine rings creates a scaffold with potential for a wide array of pharmacological activities. Morpholine derivatives have been investigated for their utility as:

  • Anticancer Agents: The morpholine ring is a key component in inhibitors of crucial signaling pathways like PI3K/Akt/mTOR.[4]

  • Antidepressants and Anxiolytics: Compounds like Viloxazine feature a morpholine ring and act as norepinephrine reuptake inhibitors.[8]

  • Antihyperlipidemic and Antioxidant Agents: Certain substituted morpholines have shown the ability to inhibit cholesterol biosynthesis and protect against lipid peroxidation.[4]

  • Analgesics: The structural relation of some morpholine derivatives to pethidine-type analgesics suggests potential applications in pain management.[1]

The 2-(Pyridin-2-yl)morpholine core could serve as a starting point for developing novel kinase inhibitors, central nervous system (CNS) agents, or other targeted therapies.[9]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quantity of 2-(Pyridin-2-yl)morpholine hydrochloride.

Chromatographic and Spectrometric Analysis

A typical analytical workflow for characterization and quantification would involve a combination of chromatographic separation and mass spectrometric detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample HCl Salt Sample Dissolve Dissolve in Aqueous/Organic Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC HPLC / UPLC (e.g., C18 Column) Filter->LC MS Mass Spectrometer (ESI+/-) LC->MS Eluent Purity Purity Assessment (Peak Area %) MS->Purity Identity Identity Confirmation (Mass-to-Charge Ratio) MS->Identity

Caption: Standard analytical workflow for 2-(Pyridin-2-yl)morpholine HCl.

TechniquePurposeTypical Parameters
LC-MS/MS Purity determination and quantificationColumn: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with formic acid or ammonium formate. Detection: Electrospray Ionization (ESI) in positive mode.
¹H and ¹³C NMR Structural elucidation and confirmationSolvent: D₂O, DMSO-d₆, or CD₃OD. Peaks corresponding to both the morpholine and pyridine protons should be present and integrated.
FT-IR Functional group identificationCharacteristic peaks for N-H, C-H, C-N, and C-O stretches.
Elemental Analysis Confirmation of empirical formulaProvides the percentage composition of C, H, N, O, and Cl, which should match theoretical values.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Pyridin-2-yl)morpholine hydrochloride is not widely available, data from the free base and structurally related pyridinyl-morpholine compounds can provide guidance.[5][10]

GHS Hazard Classification (Anticipated for free base):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319/H318: Causes serious eye irritation/damage.[5]

  • H335: May cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

  • Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, refrigerated storage may be recommended, similar to related compounds.

Conclusion

2-(Pyridin-2-yl)morpholine hydrochloride is a valuable building block for medicinal chemistry and drug discovery programs. Its synthesis is achievable through established organic chemistry principles, and its characterization can be performed using standard analytical techniques. The combination of the pharmacologically significant morpholine ring and the versatile pyridine moiety makes this compound and its derivatives promising candidates for future research and development of novel therapeutic agents. Adherence to strict safety protocols is paramount when handling this and related chemical entities.

References

  • 4-(5-Iodo-2-pyridyl)
  • 2-(2-chloro-4-pyridyl)morpholine hydrochloride | 2940951-05-1. (n.d.). MilliporeSigma.
  • Buy 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride - Smolecule. (2024, August 10). Smolecule.
  • 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403. (n.d.). PubChem.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Journal of Drug Delivery and Therapeutics.
  • Morpholine compounds. (2005).
  • Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. (n.d.). Benchchem.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Journal of Drug Delivery and Therapeutics.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • 2-(2-chloro-4-pyridyl)morpholine;hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 2-(Pyridin-2-yl)morpholine - CAS:1018656-53-5. (n.d.). Sunway Pharm Ltd.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15).
  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2025, August 6). Request PDF.
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Method for preparing high morphine hydrochloride. (2012).
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars.

Sources

Foundational

Literature review of 2-(Pyridin-2-yl)morpholine in medicinal chemistry

The Strategic Utility of 2-(Pyridin-2-yl)morpholine in Medicinal Chemistry: An In-Depth Technical Guide Executive Summary In the modern landscape of drug discovery, the selection of bifunctional building blocks is dictat...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-(Pyridin-2-yl)morpholine in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary

In the modern landscape of drug discovery, the selection of bifunctional building blocks is dictated by the need to balance target affinity with stringent pharmacokinetic parameters. 2-(Pyridin-2-yl)morpholine (CAS: 1018656-53-5) has emerged as a highly versatile, privileged scaffold. By fusing the hydrogen-bonding capacity and rigidity of a pyridine ring with the metabolic stability and solubility-enhancing properties of a morpholine ring, this moiety provides medicinal chemists with a precise vector for navigating complex target pockets—most notably in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) allosteric modulators.

Physicochemical Profiling & The "Privileged Scaffold" Rationale

The strategic substitution of a piperidine ring with a morpholine ring is a classic bioisosteric maneuver. The inclusion of the oxygen atom in the morpholine system slightly reduces the basicity of the adjacent amine (pKa ~8.3) and significantly lowers the overall lipophilicity (logP) of the molecule.

Causality in Design: Highly lipophilic basic amines are notorious for off-target human ether-à-go-go-related gene (hERG) channel inhibition, leading to cardiotoxicity. By utilizing the 2-(pyridin-2-yl)morpholine scaffold, researchers can maintain the necessary basic center required for aqueous solubility while utilizing the oxygen atom to reduce hERG liability and improve metabolic stability against CYP450-mediated oxidation. Furthermore, the pyridine nitrogen at the 2-position acts as a directional hydrogen bond acceptor, making it an ideal hinge-binding motif in oncology targets or an allosteric anchor in neuropharmacology.

According to 1, the core physicochemical properties of the unsubstituted scaffold perfectly align with Lipinski’s Rule of Five, leaving an ample "property budget" for further structural elaboration[1].

Table 1: Quantitative Physicochemical Data of 2-(Pyridin-2-yl)morpholine

PropertyValueRelevance to Drug Design
Molecular Weight 164.20 g/mol Highly fragment-like; leaves ample MW budget for target-specific elaboration.
XLogP3 -0.1High hydrophilicity; excellent for improving the aqueous solubility of a parent drug.
Topological Polar Surface Area 34.2 ŲWell within the < 90 Ų limit required for passive blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The morpholine NH provides a synthetic handle for functionalization (e.g., amidation).
Hydrogen Bond Acceptors 2Pyridine N and Morpholine O facilitate directional binding within target active sites.
Rotatable Bonds 1High rigidity minimizes the entropic penalty upon target binding, boosting affinity.

Synthetic Methodologies & Validation

The construction of 2-aryl morpholines typically relies on the regioselective ring-opening of an epoxide precursor, followed by an acid-catalyzed intramolecular cyclization[2].

SyntheticWorkflow A 2-Vinylpyridine (Starting Material) B Epoxidation (mCPBA, DCM) A->B C 2-(Pyridin-2-yl)oxirane (Intermediate 1) B->C D Ring-Opening (2-Aminoethanol, Heat) C->D E 1,2-Amino Alcohol (Intermediate 2) D->E F Cyclization (Acid Catalysis / Dehydration) E->F G 2-(Pyridin-2-yl)morpholine (Final Product) F->G

Caption: Synthetic workflow for 2-(pyridin-2-yl)morpholine via epoxide ring-opening and cyclization.

Protocol 1: De Novo Synthesis of 2-(Pyridin-2-yl)morpholine
  • Step 1: Epoxidation of 2-Vinylpyridine.

    • Methodology: React 2-vinylpyridine with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.

    • Causality: The mCPBA selectively oxidizes the alkene to an epoxide, activating the carbon for subsequent nucleophilic attack. Maintaining a low temperature (0°C) is critical to prevent the unwanted N-oxidation of the highly reactive pyridine ring.

  • Step 2: Regioselective Ring-Opening.

    • Methodology: Introduce 2-aminoethanol to the isolated 2-(pyridin-2-yl)oxirane under mild heating (60°C).

    • Causality: The primary amine of 2-aminoethanol acts as a nucleophile. Due to steric hindrance, the attack occurs exclusively at the less substituted carbon of the epoxide, yielding the desired 1,2-amino alcohol intermediate rather than a complex mixture of regioisomers[2].

  • Step 3: Acid-Catalyzed Cyclization.

    • Methodology: Treat the intermediate with concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures (100°C), followed by a basic workup.

    • Causality: The strong acid protonates the secondary hydroxyl group, converting it into a superior leaving group (water). Intramolecular nucleophilic attack by the terminal hydroxyl oxygen forces the ring closure, forming the thermodynamically stable 6-membered morpholine ring. The subsequent basic workup neutralizes the acid and free-bases the morpholine nitrogen for organic extraction.

  • Self-Validating System (In-Process Control): Prior to Step 3, an aliquot of the Step 2 reaction mixture must be subjected to LC-MS. The protocol is designed to proceed only if the specific [M+H]+ peak of the 1,2-amino alcohol is dominant. If unreacted epoxide remains, further heating is applied. This strict validation prevents the formation of intractable polymeric byproducts during the harsh acidic cyclization step.

Applications in Drug Discovery: Neuropharmacology

The 2-(pyridin-2-yl)morpholine scaffold has gained significant traction in the development of Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4 (mAChR M4). The M4 receptor is predominantly expressed in the striatum and plays a critical role in mediating cognitive processing and dopamine release[3]. Historically, orthosteric agonists targeting the M4 receptor (such as xanomeline) failed in clinical development due to a lack of subtype selectivity, leading to severe gastrointestinal and cardiovascular side effects[3].

PAMs bypass this liability by binding to a topographically distinct allosteric site, enhancing the receptor's response only in the presence of the endogenous ligand, acetylcholine. Recent patent literature, such as4, highlights the incorporation of the 2-(pyridin-2-yl)morpholine moiety into novel M4 PAMs[4]. The rigid geometry of the pyridine ring combined with the basic morpholine nitrogen provides an optimal spatial vector for interacting with the allosteric pocket while maintaining the necessary properties for BBB penetration.

M4Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 Muscarinic Receptor (Conformational Shift) ACh->M4 Binds Active Site PAM 2-(Pyridin-2-yl)morpholine Derivative (PAM) PAM->M4 Binds Allosteric Site Gi Gi/o Protein Activation M4->Gi Signal Transduction AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP Levels (Downstream Response) AC->cAMP

Caption: Allosteric modulation of the M4 mAChR signaling pathway by 2-(pyridin-2-yl)morpholine PAMs.

Experimental Workflows: Biological Evaluation

To evaluate the efficacy of 2-(pyridin-2-yl)morpholine derivatives as M4 PAMs, researchers rely on high-throughput fluorescent assays.

Protocol 2: High-Throughput Calcium Flux Assay for M4 PAM Activity
  • Step 1: Cell Line Engineering & Preparation.

    • Methodology: Plate CHO-K1 cells stably co-expressing the human M4 receptor and a chimeric Gqi5 G-protein in 384-well plates.

    • Causality: The native M4 receptor is Gi/o-coupled, which inhibits adenylate cyclase and decreases cAMP—a signal that is historically noisy and difficult to measure in high-throughput formats[3]. The chimeric Gqi5 protein artificially re-routes the M4 signal to the Gq pathway, translating receptor activation into a robust, easily quantifiable release of intracellular calcium[4].

  • Step 2: Fluorophore Loading.

    • Methodology: Incubate cells with Fluo-4 AM dye and probenecid for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is a lipophilic, non-fluorescent ester that readily crosses the cell membrane. Once inside, endogenous esterases cleave the acetoxymethyl (AM) groups, trapping the now calcium-sensitive, fluorescent dye inside the cell. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the dye.

  • Step 3: Compound Addition & Kinetic Reading.

    • Methodology: Using a Functional Drug Screening System (FDSS), inject the test compound (PAM) and record baseline fluorescence for 144 seconds. Subsequently, inject an EC20 concentration of acetylcholine and measure the peak fluorescent static ratio[4].

    • Causality: The PAM must be incubated first to equilibrate with the allosteric site. The subsequent addition of a sub-maximal (EC20) dose of the orthosteric agonist (acetylcholine) allows the system to detect leftward shifts in the dose-response curve—the hallmark of positive allosteric modulation.

  • Self-Validating System (Assay QC): Every 384-well plate must include 16 wells of a known reference PAM (positive control) and 16 wells of DMSO vehicle (negative control). The FDSS software automatically calculates the Z'-factor. The protocol dictates that any plate with a Z'-factor < 0.5 is automatically discarded, ensuring that only statistically robust potentiation data is advanced to Structure-Activity Relationship (SAR) modeling.

References

  • 2-(Pyridin-2-yl)morpholine | CID 19353403 - PubChem. Source: nih.gov. URL: 1

  • WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4. Source: Google Patents. URL: 4

  • 2-(2-Chloro-6-methoxyphenyl)morpholine. Source: Benchchem. URL: 2

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Source: PMC / nih.gov. URL:3

Sources

Exploratory

2-(Pyridin-2-yl)morpholine Hydrochloride: Structural Informatics, Synthesis, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of saturated nitrogenous heterocycles. 2-(Py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of saturated nitrogenous heterocycles. 2-(Pyridin-2-yl)morpholine hydrochloride (CAS: 1251023-51-4) has emerged as a highly versatile building block[1]. By replacing highly basic, lipophilic piperidine rings with the morpholine bioisostere, drug developers can lower the basicity (pKa) of the molecule, thereby improving membrane permeability, reducing phospholipidosis, and mitigating hERG-mediated cardiotoxicity. This technical guide explores the structural informatics, mechanistic pharmacology, and self-validating synthetic protocols for this critical compound.

Chemical Identity & Structural Informatics

Accurate structural representation is paramount in cheminformatics and high-throughput virtual screening. The structural identifiers for 2-(pyridin-2-yl)morpholine hydrochloride explicitly define its topology and ionization state[2],[1].

  • SMILES Analysis (C1=CC=C(C2CNCCO2)N=C1.Cl) : The SMILES string uses a graph-based traversal to map the molecule. C1=CC=C(...)N=C1 defines the aromatic pyridine ring. The branch (C2CNCCO2) defines the aliphatic morpholine ring attached at the C2 position of the pyridine. The disconnected .Cl denotes the non-covalent hydrochloride salt[1].

  • InChI Analysis (InChI=1S/C9H12N2O.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h1-4,9-10H,5-7H2;1H) : The standard InChI string provides a unique, hashed digital signature (InChIKey) that is agnostic to drawing conventions. The main layer C9H12N2O.ClH separates the parent free base from the hydrochloric acid, while the connectivity layer c1-2-4... maps the exact atomic linkages[2].

Table 1: Physicochemical and Informatics Data
PropertyValue
Chemical Name 2-(Pyridin-2-yl)morpholine hydrochloride
CAS Registry Number 1251023-51-4
Molecular Formula C9H13ClN2O
Molecular Weight 200.67 g/mol
Canonical SMILES C1=CC=C(C2CNCCO2)N=C1.Cl
Standard InChI InChI=1S/C9H12N2O.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h1-4,9-10H,5-7H2;1H
InChIKey LLEOGDROJQOSBK-UHFFFAOYSA-N

Pharmacological Relevance & Mechanistic Pathways

The 2-(pyridin-2-yl)morpholine scaffold is highly valued for its dual functionality: the morpholine oxygen acts as a hydrogen bond acceptor, the basic nitrogen ensures aqueous solubility, and the pyridine ring engages in critical π−π stacking interactions within target protein pockets.

Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs)

Cholinergic hypofunction is a primary driver of cognitive deficits in schizophrenia and Alzheimer's disease. Recent patent literature (e.g., WO2023064588A1) highlights the use of 2-(pyridin-2-yl)morpholine derivatives as highly selective Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M4 (mAChR M4)[3]. By binding to an allosteric site rather than the highly conserved orthosteric ACh binding site, these compounds achieve subtype selectivity, potentiating the Gi/o signaling pathway without causing the severe adverse effects associated with pan-muscarinic agonists[3].

M4_Pathway ACh Acetylcholine (Orthosteric) M4 mAChR M4 Receptor ACh->M4 Binds PAM M4 PAM (Pyridyl-morpholine) PAM->M4 Allosteric Binding Gi Gi/o Protein M4->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

Mechanism of mAChR M4 positive allosteric modulation by pyridyl-morpholine derivatives.

Non-Covalent Nrf2 Activators

The Keap1-Nrf2 protein-protein interaction (PPI) is a master regulator of the cellular antioxidant response. While early Nrf2 activators (like dimethyl fumarate) relied on covalent modification of Keap1 cysteine residues, this led to off-target toxicity. Modern drug design utilizes non-covalent small molecules to disrupt this PPI[4]. The 2-(pyridin-2-yl)morpholine moiety is utilized to optimize the oral bioavailability and metabolic stability of these non-covalent inhibitors, allowing them to anchor deeply into the Keap1 Kelch domain and trigger Nrf2-dependent gene induction in vivo[4].

Self-Validating Synthetic Methodology

To ensure maximum reproducibility and scientific integrity, the synthesis of 2-(pyridin-2-yl)morpholine hydrochloride must be approached as a self-validating system . Each step incorporates an In-Process Control (IPC) to verify causality and structural integrity before proceeding.

Step 1: α -Alkylation and Ketone Reduction
  • Objective: Construct the acyclic carbon-nitrogen backbone.

  • Procedure: 2-Bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) is reacted with 2-aminoethanol (1.2 eq) in the presence of anhydrous K2​CO3​ in acetonitrile at room temperature. After 4 hours, the mixture is cooled to 0 °C, and NaBH4​ (1.5 eq) is added portion-wise to reduce the intermediate ketone to a secondary alcohol.

  • Causality: K2​CO3​ acts as an acid scavenger to neutralize the HBr byproduct without hydrolyzing the starting material. NaBH4​ is selected for its chemoselectivity, reducing the ketone without over-reducing the pyridine ring.

  • Validation Check: LC-MS analysis of the crude mixture must confirm the complete consumption of the starting material (m/z 200/202) and the appearance of the intermediate diol mass ( [M+H]+=183 ).

Step 2: Acid-Catalyzed Cyclization
  • Objective: Close the morpholine ring via intramolecular dehydration.

  • Procedure: The intermediate alcohol is dissolved in toluene. Concentrated H2​SO4​ (0.5 eq) is added, and the reaction is heated to reflux (110 °C) utilizing a Dean-Stark trap to continuously remove water.

  • Causality: The strong acid protonates the aliphatic hydroxyl group, converting it into an excellent leaving group ( H2​O ). The continuous removal of water drives the equilibrium toward the thermodynamically stable morpholine ether linkage.

  • Validation Check: 1H NMR ( CDCl3​ ) must show the characteristic multiplet shifts of the morpholine protons ( δ 3.5–4.0 ppm) and the disappearance of the broad -OH signal. LC-MS must confirm the loss of water with a target mass of [M+H]+=165 [2].

Step 3: Hydrochloride Salt Formation
  • Objective: Isolate the stable, highly water-soluble hydrochloride salt.

  • Procedure: The purified free base is dissolved in anhydrous diethyl ether. A stoichiometric amount of 4M HCl in dioxane is added dropwise at 0 °C under an inert argon atmosphere. The resulting white precipitate is filtered, washed with cold ether, and dried under high vacuum.

  • Causality: The free base of morpholine derivatives is prone to oxidative degradation over time. Converting it to the HCl salt dramatically improves shelf-life stability, creates a highly crystalline solid ideal for X-ray diffraction, and ensures rapid dissolution in aqueous biological assays[1].

  • Validation Check: Elemental analysis (CHN) must confirm a 1:1 stoichiometry of the HCl salt.

Synthesis SM 2-Bromo-1-(pyridin-2-yl)ethanone + 2-Aminoethanol Alk Alkylation & Reduction (Intermediate Alcohol) SM->Alk 1. Base, 2. NaBH4 Cyc Acid-Catalyzed Cyclization (Free Base) Alk->Cyc H2SO4, Heat Salt HCl/Dioxane Treatment (Salt Formation) Cyc->Salt Solvent Exchange Prod 2-(Pyridin-2-yl)morpholine HCl (Final Product) Salt->Prod Precipitation

Self-validating synthetic workflow for 2-(pyridin-2-yl)morpholine hydrochloride.

Table 2: Analytical Validation Matrix
StageAnalytical MethodExpected Result / Success Criteria
Alkylation/Reduction LC-MS (ESI+)Target mass: 183 m/z [M+H]+ . Absence of 200/202 m/z.
Cyclization 1H NMR ( CDCl3​ )Appearance of morpholine ring multiplets ( δ 3.5–4.0 ppm).
Cyclization LC-MS (ESI+)Target mass: 165 m/z [M+H]+ .
Salt Formation Elemental AnalysisMatches theoretical CHN% for C9​H13​ClN2​O .

References

  • PubChem Database : 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403. National Center for Biotechnology Information. 2

  • Fluorochem : 2-(Pyridin-2-yl)morpholine hydrochloride (CAS 1251023-51-4). 1

  • Ma, B., et al. (2020) : Design, synthesis and identification of novel, orally bioavailable non-covalent Nrf2 activators. Bioorganic & Medicinal Chemistry Letters, 30(4), 126852. 4

  • Lindsley, C. W., et al. (2023) : Positive allosteric modulators of the muscarinic acetylcholine receptor m4. WIPO (PCT) Patent WO2023064588A1. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(Pyridin-2-yl)morpholine Hydrochloride from 1,2-Amino Alcohols

Introduction & Pharmacological Context The morpholine ring is a widely recognized "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates systematically improves aqueous solubility, modulates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The morpholine ring is a widely recognized "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates systematically improves aqueous solubility, modulates basicity, and enhances metabolic stability against cytochrome P450 enzymes . Specifically, 2-aryl and 2-heteroaryl morpholines—such as 2-(pyridin-2-yl)morpholine —serve as critical building blocks for novel neurological and psychiatric therapeutics, including positive allosteric modulators of muscarinic acetylcholine receptors .

Synthesizing this core directly from 1,2-amino alcohols has historically been plagued by poor atom economy and overalkylation. This application note details a field-proven, highly efficient protocol for synthesizing and isolating 2-(pyridin-2-yl)morpholine hydrochloride, transitioning from outdated annulation-reduction methods to modern redox-neutral pathways.

Mechanistic Pathways & Route Selection (The "Why")

The synthesis of 2-substituted morpholines from 1,2-amino alcohols requires the precise addition of a two-carbon ( C2​ ) bridge between the amine and the hydroxyl group.

  • Path A: The Classic Annulation-Reduction Route: Traditionally, 2-amino-1-(pyridin-2-yl)ethanol is reacted with chloroacetyl chloride to form a morpholin-3-one intermediate. While this prevents overalkylation, it necessitates a harsh, subsequent reduction step using pyrophoric reagents like Lithium Aluminum Hydride ( LiAlH4​ ) or Borane ( BH3​ ). This route is atom-inefficient and scales poorly.

  • Path B: The Modern Redox-Neutral Alkylation (Recommended): A breakthrough methodology utilizes ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide) as a highly selective dielectrophile. In the presence of a strong base ( tBuOK ), the 1,2-amino alcohol undergoes an SN​2 monoalkylation followed immediately by intramolecular cyclization . This redox-neutral protocol bypasses the need for harsh reductants, mitigates overalkylation, and operates efficiently in a single pot.

G cluster_modern Modern Redox-Neutral Route (Recommended) cluster_classic Classic Annulation-Reduction Route Start 1,2-Amino Alcohol Precursor 2-Amino-1-(pyridin-2-yl)ethanol ModernReagent Ethylene Sulfate + tBuOK (One-Pot SN2 & Cyclization) Start->ModernReagent Path B ClassicReagent Chloroacetyl Chloride + Base (Amidation & Cyclization) Start->ClassicReagent Path A FreeBase 2-(Pyridin-2-yl)morpholine (Free Base) ModernReagent->FreeBase High Yield, High Atom Economy Intermediate 2-(Pyridin-2-yl)morpholin-3-one ClassicReagent->Intermediate Reduction Reduction (LiAlH4 or BH3-THF) Intermediate->Reduction Reduction->FreeBase SaltFormation Anhydrous HCl in IPA/Ether (Crystallization) FreeBase->SaltFormation 1.05 eq HCl Target 2-(Pyridin-2-yl)morpholine Hydrochloride (Target API Scaffold) SaltFormation->Target Filtration & Drying

Fig 1: Divergent synthetic pathways for 2-(Pyridin-2-yl)morpholine from 1,2-amino alcohols.

Quantitative Data: Route Comparison

To justify the selection of the redox-neutral pathway for scale-up operations, the quantitative metrics of both routes are summarized below:

MetricClassic Annulation-ReductionModern Redox-Neutral Alkylation
Step Count 3 Distinct Steps1 Step (One-Pot)
Primary Reagents Chloroacetyl chloride, LiAlH4​ Ethylene sulfate, tBuOK
Atom Economy Low (Generates heavy aluminum waste)High (Redox-neutral, sulfate byproduct)
Safety Profile Hazardous (Pyrophoric reductants)Benign (Standard bench conditions)
Overall Yield 35% - 50%75% - 90%
Scalability Poor (>1 kg requires specialized engineering)Excellent (>50 g demonstrated easily)

Experimental Protocol: The Redox-Neutral Pathway

This methodology is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure that causality can be tracked and verified at every critical juncture.

Phase 1: Selective Monoalkylation and Cyclization
  • Preparation & Inertion : In an oven-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 2-amino-1-(pyridin-2-yl)ethanol (1.0 eq, 10.0 mmol, 1.38 g) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Add ethylene sulfate (1.1 eq, 11.0 mmol, 1.36 g) portion-wise.

    • Causality: Ethylene sulfate is chosen over 1,2-dibromoethane because its cyclic sulfate leaving group inherently deactivates the intermediate secondary amine, preventing the formation of unwanted piperazine dimers or overalkylated byproducts .

  • Base-Promoted Cyclization : Slowly add a solution of Potassium tert-butoxide ( tBuOK ) (2.5 eq, 25.0 mmol, 2.80 g) in THF over 15 minutes. Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours.

    • Self-Validation (IPC 1 - Reaction Completion): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. The complete consumption of the starting material mass ( [M+H]+=139.08 ) and the dominant appearance of the morpholine free base ( [M+H]+=165.10 ) validates successful cyclization.

  • Quench and Extraction : Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude free base.

Phase 2: Hydrochloride Salt Formation and Isolation

Converting the oily free base to a crystalline hydrochloride salt is essential for long-term stability, purification, and formulation handling.

  • Dissolution : Dissolve the crude 2-(pyridin-2-yl)morpholine free base in anhydrous Isopropyl Alcohol (IPA) or Diethyl Ether (approx. 10 mL/g of crude).

  • Controlled Acidification : Cool the solution to 0 °C. Dropwise, add anhydrous HCl in dioxane (4.0 M, 1.05 eq).

    • Causality: The morpholine nitrogen (pKa ~8.3) is significantly more basic than the pyridine nitrogen (pKa ~5.2). Using exactly 1.05 equivalents of HCl ensures the selective formation of the monohydrochloride salt. Anhydrous conditions are critical; the presence of water will result in a hygroscopic gum rather than a filterable crystal.

  • Crystallization : Stir for 30 minutes at 0 °C. A dense, white crystalline precipitate will form.

    • Self-Validation (IPC 2 - Salt Verification): Check the pH of the mother liquor using a wetted pH strip. A pH of ~3.0-4.0 indicates that the basic morpholine nitrogen has been successfully neutralized without over-protonating the pyridine ring (which would drop the pH < 2.0).

  • Filtration and Drying : Filter the precipitate rapidly under a nitrogen blanket using a Buchner funnel. Wash the filter cake with ice-cold anhydrous ether ( 2×10 mL) to remove residual organic impurities. Dry under high vacuum at 40 °C for 12 hours.

    • Final Validation: 1H NMR ( D2​O ) will show a distinct downfield shift of the morpholine C3​ and C5​ protons relative to the free base, confirming the locus of protonation.

References

  • Jain, A., & Sahu, S. K. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, vol. 556, 01051, 2024.[Link]

  • World Intellectual Property Organization. "Positive allosteric modulators of the muscarinic acetylcholine receptor m4." Patent WO2023064588A1, 2023.[Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, vol. 146, pp. 29847-29856, 2024.[Link]

Application

Protocol for reductive amination using 2-(Pyridin-2-yl)morpholine

Application Note: High-Efficiency Reductive Amination Protocol Using 2-(Pyridin-2-yl)morpholine Abstract The incorporation of morpholine and pyridine pharmacophores is a cornerstone strategy in modern drug discovery for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination Protocol Using 2-(Pyridin-2-yl)morpholine

Abstract

The incorporation of morpholine and pyridine pharmacophores is a cornerstone strategy in modern drug discovery for modulating physicochemical properties, improving aqueous solubility, and enhancing target affinity. 2-(Pyridin-2-yl)morpholine (CAS: 1018656-53-5)[1] serves as a highly versatile secondary amine building block. This application note details an optimized, highly selective reductive amination protocol for coupling 2-(pyridin-2-yl)morpholine with diverse aldehydes and ketones to construct complex tertiary amines.

Mechanistic Rationale & Reagent Selection

Reductive amination is a tandem process involving the condensation of an amine with a carbonyl to form an iminium intermediate, followed by in situ reduction to the corresponding alkylated amine. When utilizing a secondary amine like 2-(pyridin-2-yl)morpholine, the intermediate generated is a highly electrophilic iminium ion.

Reagent Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ , STAB) is selected as the optimal reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride ( NaBH4​ )[2]. This mildness ensures that the reduction of the transient iminium ion outpaces the direct reduction of the starting aldehyde or ketone, preventing the formation of undesired alcohol byproducts[3]. Furthermore, STAB is preferred over sodium cyanoborohydride ( NaBH3​CN ) due to its superior safety profile, avoiding the generation of highly toxic hydrogen cyanide gas during acidic workup[2].

Solvent & Additive Causality: The reaction is highly sensitive to the choice of solvent and pH. 1,2-Dichloroethane (DCE) is prioritized over protic solvents (like methanol) because STAB is water- and methanol-sensitive, degrading rapidly in protic media[4]. The addition of a stoichiometric amount of glacial acetic acid (AcOH) serves a dual purpose: it accelerates the dehydration of the hemiaminal to the iminium ion and buffers the system to maintain an optimal pH range for STAB stability[5].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C + Amine B 2-(Pyridin-2-yl)morpholine (Secondary Amine) B->C D Iminium Ion Intermediate C->D - H2O (AcOH Catalyzed) E Tertiary Amine Product D->E STAB Reduction [NaBH(OAc)3]

Mechanistic pathway of reductive amination forming a tertiary amine via an iminium intermediate.

Experimental Optimization Data

To establish a self-validating protocol, various conditions were evaluated. The quantitative data below summarizes the optimization landscape for coupling 2-(pyridin-2-yl)morpholine with a model ketone (cyclohexanone).

Reducing AgentSolventAdditive (Eq)Temp (°C)Conversion (%)Mechanistic Observation
NaBH4​ MeOHNone25< 20%Rapid direct reduction of the ketone to alcohol[4].
NaBH3​CN MeOHAcOH (1.0)2565%Moderate yield; toxic HCN byproduct risk[2].
STABTHFAcOH (1.0)2578%Slower iminium formation; incomplete conversion[5].
STAB DCE AcOH (1.0) 25 > 95% Optimal kinetics; excellent selectivity[5].
2-Picoline-boraneMeOHAcOH (1.0)2585%Viable alternative for protic-dependent substrates[6].

Detailed Experimental Protocol

This protocol provides a self-validating workflow. By monitoring the intermediate iminium formation and controlling the reduction temperature, researchers can ensure high-fidelity C-N bond formation.

Workflow Step1 1. Reagent Preparation Mix Amine & Carbonyl in Anhydrous DCE Step2 2. Acidification Add Glacial AcOH (1.0 eq) Step1->Step2 Step3 3. Reduction Add STAB (1.5 eq) portion-wise at 0°C Step2->Step3 Step4 4. Quenching Neutralize with Sat. NaHCO3 Step3->Step4 Step5 5. Workup & Purification Extraction (DCM) & Column Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination using STAB and AcOH in DCE.

Materials Required:

  • 2-(Pyridin-2-yl)morpholine (1.1 mmol)

  • Carbonyl substrate (Aldehyde or Ketone) (1.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)[6]

  • Glacial Acetic Acid (AcOH) (1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10.0 mL)

  • Saturated aqueous NaHCO3​

  • Dichloromethane (DCM) and Brine

Step-by-Step Procedure:

  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Substrate Solvation : Dissolve the carbonyl compound (1.0 eq) and 2-(pyridin-2-yl)morpholine (1.1 eq) in anhydrous DCE (10.0 mL)[6]. Rationale: A slight excess of the amine drives the equilibrium toward hemiaminal formation.

  • Acid Catalysis : Add glacial acetic acid (1.0 eq) dropwise. Stir the mixture at room temperature for 30–60 minutes. Self-Validation Check: For sterically hindered ketones, extending this step to 2 hours or monitoring via LC-MS ensures complete iminium formation before introducing the reductant.

  • Controlled Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition at 0 °C mitigates the exothermic nature of the reduction and prevents thermal degradation of the iminium intermediate.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. Monitor the disappearance of the starting carbonyl via TLC (e.g., 5% MeOH in DCM, UV/Ninhydrin visualization)[6].

  • Quenching & Neutralization : Carefully quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Stir vigorously for 15 minutes. Self-Validation Check: Effervescence ( CO2​ gas evolution) confirms the neutralization of AcOH and unreacted borohydride species.

  • Extraction & Workup : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[6].

  • Purification : Purify the crude tertiary amine via flash column chromatography using a gradient of DCM to MeOH (typically 0-10% MeOH containing 0.1% Et3​N to prevent streaking of the basic morpholine/pyridine nitrogens).

Troubleshooting & Best Practices

  • Low Conversion with Unreactive Ketones : If LC-MS indicates unreacted ketone, the iminium formation is likely the rate-limiting step. Solution: Switch to a Lewis acid catalyst such as Ti(OiPr)4​ to force imine formation prior to STAB addition[7].

  • Moisture Sensitivity : STAB hydrolyzes rapidly in the presence of water, releasing H2​ gas and losing its reducing power. Always use anhydrous DCE and store STAB in a tightly sealed desiccator[4].

  • Steric Hindrance : 2-(Pyridin-2-yl)morpholine possesses moderate steric bulk adjacent to the secondary amine. If reductive amination fails entirely, consider a stepwise approach: isolate the imine/enamine first, then subject it to stronger reducing conditions[7].

Sources

Method

Application Notes &amp; Protocols: 2-(Pyridin-2-yl)morpholine Hydrochloride as a Novel Bidentate Ligand in Transition Metal Catalysis

Abstract The development of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. The 2-(Pyridin-2-yl)morpholine scaffold presents a compelling, yet underexplored, platform for catalyst design.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel ligand architectures is a cornerstone of advancing homogeneous catalysis. The 2-(Pyridin-2-yl)morpholine scaffold presents a compelling, yet underexplored, platform for catalyst design. This molecule uniquely combines the π-accepting and σ-donating properties of a pyridine ring with the flexible, sp³-hybridized sigma-donating morpholine moiety. This guide serves as a forward-looking application note for researchers, scientists, and drug development professionals. It provides a scientifically grounded prospectus on the potential applications of 2-(Pyridin-2-yl)morpholine as a ligand in key catalytic transformations, particularly in palladium-catalyzed cross-coupling and asymmetric catalysis. While this specific ligand is not yet widely cited, this document synthesizes established principles from analogous systems to provide exemplary protocols and a robust framework for its investigation and optimization.

Introduction to the 2-(Pyridin-2-yl)morpholine Ligand Scaffold

2-(Pyridin-2-yl)morpholine hydrochloride is a salt of a chiral heterocyclic compound. For catalytic applications, it is typically deprotonated in situ or beforehand to yield the free base, which acts as the active ligand. The structure features two key coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the morpholine ring. This arrangement allows it to function as a bidentate N,N-ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

Key Structural Features & Catalytic Potential:

  • Hybrid Donor Properties: The pyridine nitrogen offers a combination of σ-donation and π-backbonding capabilities, which can stabilize various oxidation states of a metal catalyst. The morpholine nitrogen is a pure σ-donor, contributing electron density to the metal center. This electronic asymmetry can be beneficial for tuning catalyst reactivity.[1]

  • Chirality: The C2 position of the morpholine ring is a stereocenter. This inherent chirality makes the ligand a candidate for applications in asymmetric catalysis, where enantiopure ligands are used to induce stereoselectivity in a reaction.

  • Chelate Stability: As a bidentate ligand, it can form a thermodynamically favorable five-membered ring with a metal ion. This "chelate effect" enhances the stability of the catalytic complex, potentially preventing ligand dissociation and catalyst decomposition, leading to higher turnover numbers.

Figure 1. Deprotonation of the hydrochloride salt to the active free base ligand.

Principle of Metal Coordination

The efficacy of 2-(Pyridin-2-yl)morpholine as a ligand stems from its ability to coordinate to a transition metal, forming a catalytically active complex. The two nitrogen atoms bind to the metal center, creating a stable chelate that influences the metal's electronic and steric environment. This modulation is critical for controlling the catalyst's activity and selectivity. The pyridyl-nitrogen is a prime site for coordination, and the morpholine nitrogen completes the chelate.[1] This bidentate coordination is fundamental to its potential in a wide array of organic transformations.[1]

Caption: General coordination mode of the ligand to a metal center (M).

Application Profile I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and the choice of ligand is critical for success.[2] Pyridine-containing ligands are well-established in this field, often enhancing catalyst stability and activity.[3] The 2-(Pyridin-2-yl)morpholine scaffold is a promising candidate for these transformations.

Scientific Rationale: The pyridine nitrogen can stabilize the Pd(0) and Pd(II) intermediates that are central to the catalytic cycle.[2] For substrates containing a directing group, the pyridine moiety itself can participate in C-H activation pathways.[3] The strong σ-donation from the morpholine nitrogen can increase the electron density on the palladium center, which may facilitate the initial oxidative addition step—often the rate-limiting step in the cycle.

Suzuki_Cycle Figure 3. Generalized Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)(R²)L₂ OxAdd->Trans Transmetalation RedEl R¹-R² (Product) Trans->RedEl Reductive Elimination BaseX Base-X Trans->BaseX RedEl->Pd0 Catalyst Regeneration ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans Base Base Base->Trans L_node L = 2-(Pyridin-2-yl)morpholine

Caption: The ligand (L) stabilizes the palladium center throughout the cycle.
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a generalized starting point adapted from established methodologies for related pyridine-ligated palladium systems and should be optimized for specific substrates.[3]

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)

  • 2-(Pyridin-2-yl)morpholine hydrochloride (2.2-6.6 mol%, 1.1 eq relative to Pd)

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Catalyst Pre-formation/In Situ Generation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 equiv), 2-(Pyridin-2-yl)morpholine hydrochloride (0.022 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: The base neutralizes the hydrochloride salt to form the active free-base ligand in situ. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species formed during the reaction.

  • Addition of Reagents:

    • Add 4-bromotoluene (1.0 equiv) and phenylboronic acid (1.2 equiv) to the flask.

    • Add the degassed solvent mixture of 1,4-dioxane/water (4:1 ratio, to achieve a ~0.2 M concentration of the aryl bromide).

    • Causality: Water is often necessary to facilitate the dissolution of the base and to aid in the transmetalation step. Dioxane is a common solvent that solubilizes organic reagents and is stable at high temperatures.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting material (4-bromotoluene) is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

Representative Data (Based on Analogous Pyridine Ligand Systems)

EntryAryl HalideBoronic AcidPd (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acid22.2K₂CO₃100>90
22-Chloropyridine4-Methoxyphenylboronic acid33.3Cs₂CO₃110>85
31-Bromo-3,5-dimethylbenzeneThiophene-2-boronic acid22.2K₃PO₄100>92

Application Profile II: Asymmetric Catalysis (Prospective)

The chiral nature of 2-(Pyridin-2-yl)morpholine makes it an intriguing candidate for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Chiral pyridine-containing ligands, such as Pyrox and P,N ligands, have shown remarkable success in a variety of transformations.[4][5]

Scientific Rationale: When an enantiomerically pure form of the ligand coordinates to a metal, it creates a chiral catalytic environment. This chiral pocket can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to an enantiomeric excess (e.e.) in the product. For example, in the asymmetric hydrogenation of a prochiral olefin or imine, the ligand's stereochemistry dictates the facial selectivity of hydride delivery from the metal center.

Asymmetric_Workflow Figure 4. Workflow for Screening in Asymmetric Catalysis Start Start: Enantiopure Ligand (R)- or (S)-form Cat_Prep In Situ Catalyst Formation [Metal Precursor + Ligand] Start->Cat_Prep Reaction Asymmetric Reaction [Substrate, Reagents, H₂ etc.] Cat_Prep->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Chiral Analysis (e.g., Chiral HPLC/GC) Determine Enantiomeric Excess (e.e.) Workup->Analysis End Result: Enantioenriched Product Analysis->End

Caption: A typical experimental workflow to evaluate the ligand's efficacy.
General Protocol: Screening for Asymmetric Hydrogenation of an Imine

This protocol is a conceptual starting point for screening, based on methods for chiral P,N ligands in iridium catalysis.[4]

Objective: To evaluate the enantioselectivity of the (S)-2-(Pyridin-2-yl)morpholine ligand in the hydrogenation of a benchmark cyclic imine.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.5-1 mol% Ir)

  • (S)-2-(Pyridin-2-yl)morpholine (1.1-1.2 equiv relative to Ir)

  • Substrate: e.g., 2-phenyl-3,4-dihydroisoquinoline (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • High-pressure hydrogenation vessel (autoclave)

  • Molecular sieves or other additive (optional, e.g., I₂)

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a glovebox, add [Ir(COD)Cl]₂ and the (S)-ligand to a vial.

    • Add anhydrous, degassed solvent and stir for 30-60 minutes at room temperature to allow for complex formation.

    • Causality: The COD (cyclooctadiene) ligands are weakly bound and are displaced by the chiral 2-(Pyridin-2-yl)morpholine ligand to form the active chiral catalyst.

  • Reaction Setup:

    • In a separate vial or directly in the autoclave liner, dissolve the imine substrate in the chosen solvent. Additives, if required, are added at this stage.

    • Transfer the activated catalyst solution to the substrate solution via cannula.

  • Hydrogenation:

    • Seal the autoclave. Purge the system several times with H₂ gas.

    • Pressurize the vessel to the desired pressure (e.g., 10-50 bar H₂).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Analysis:

    • Carefully vent the autoclave.

    • Take an aliquot of the reaction mixture, filter it through a small plug of silica, and analyze by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

Summary and Future Outlook

2-(Pyridin-2-yl)morpholine hydrochloride represents a readily accessible and structurally promising ligand for transition metal catalysis. While its application is not yet widespread, its combination of a chiral, bidentate N,N-scaffold makes it a prime candidate for investigation in both cross-coupling and asymmetric reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring its potential.

Future work should focus on:

  • Systematic Screening: Evaluating the ligand across a broad range of palladium-, iridium-, rhodium-, and copper-catalyzed reactions.

  • Structural Modification: Synthesizing derivatives with substituents on the pyridine or morpholine rings to electronically and sterically tune the ligand's properties for specific applications.

  • Mechanistic Studies: Investigating the precise role of the ligand in the catalytic cycle to enable rational catalyst improvement.

By leveraging the insights from related, successful ligand systems, the research community can unlock the full potential of this versatile scaffold.

References

  • Benchchem. Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. 6

  • Benchchem. 2-Pyridin-4-yl-morpholine hydrochloride. 1

  • Zhang, W., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Link

  • Benchchem. Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling Reactions of 2,3. 7

  • Request PDF. Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. Link

  • PubChem. 2-(Pyridin-2-yl)morpholine. Link

  • ResearchGate. Structure of 2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl)ethylidene] hydrazin-1-yl]-1,3,5-triazine, (DMPT), (E). Link

  • PubMed. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Link

  • Benchchem. Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. 3

  • ResearchGate. Palladium Complexes of 2-Pyridin-2-yl Substituted 1,3-Bis(diphenylphosphino)propane: Highly Active Catalysts for the Room-Temperature Copolymerization of Carbon Monoxide with Ethene. Link

  • Organic Chemistry Portal. Morpholine synthesis. Link

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Link

  • ChemScene. 4-(Pyridin-2-yl)morpholine. Link

  • Journal of Pharmaceutical Negative Results. An updated review on morpholine derivatives with their pharmacological actions. Link

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Link

  • TCU Digital Repository. Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Link

  • Sigma-Aldrich. 2-(2-chloro-4-pyridyl)morpholine;hydrochloride. Link

  • ACS Publications. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Dru. Link

  • Royal Society of Chemistry. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Link

  • Semantic Scholar. Data in Brief. Link

  • ResearchGate. Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). Link

Sources

Application

Preparation of Free Base 2-(Pyridin-2-yl)morpholine from its Hydrochloride Salt: An Application Note and Detailed Protocol

Introduction 2-(Pyridin-2-yl)morpholine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making acce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Pyridin-2-yl)morpholine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making access to the pure free base essential for further synthetic elaboration and pharmacological screening. Often, this compound is commercially available or synthesized and isolated as its hydrochloride salt to improve stability and handling. However, for many synthetic transformations and in vitro assays, the presence of the hydrochloride is undesirable. This application note provides a detailed, field-proven protocol for the efficient conversion of 2-(Pyridin-2-yl)morpholine hydrochloride to its free base form. We will delve into the chemical principles behind the procedural steps, offering insights into potential challenges and strategies for optimization, and conclude with a comprehensive guide to the characterization and quality control of the final product.

Chemical Rationale and Strategy

The conversion of an amine hydrochloride to its corresponding free base is a fundamental acid-base reaction. The hydrochloride salt is the protonated form of the amine, making it more water-soluble and generally more crystalline and stable than the free base. To liberate the free base, a base stronger than the amine itself is required to deprotonate the ammonium cation. The general transformation is depicted below:

Chemical Reaction

The choice of base, solvent system for extraction, and subsequent purification method are critical for achieving a high yield and purity of the free base. This protocol employs a standard liquid-liquid extraction workup following basification of an aqueous solution of the hydrochloride salt.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierComments
2-(Pyridin-2-yl)morpholine hydrochloride≥98%Commercially availableStarting material
Sodium hydroxide (NaOH)ReagentStandard laboratory supplierUsed as a 2 M aqueous solution
Dichloromethane (DCM)ACS GradeStandard laboratory supplierExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard laboratory supplierDrying agent
Diethyl etherACS GradeStandard laboratory supplierFor trituration/recrystallization
Deionized waterHigh purityIn-house
pH indicator stripsStandard laboratory supplierFor monitoring pH
Equipment
  • Magnetic stirrer and stir bar

  • Separatory funnel (appropriate volume)

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter flask)

Experimental Protocol

This protocol is designed for the conversion of approximately 1 gram of the hydrochloride salt. The procedure can be scaled as needed with appropriate adjustments to reagent quantities and glassware sizes.

Figure 1: Experimental workflow for the preparation of free base 2-(Pyridin-2-yl)morpholine.

Step 1: Dissolution and Basification

1.1. In a suitable Erlenmeyer flask, dissolve 1.0 g of 2-(Pyridin-2-yl)morpholine hydrochloride in approximately 20 mL of deionized water. Stir until all the solid has dissolved. The hydrochloride salt should be freely soluble in water.

1.2. Cool the aqueous solution in an ice bath to control the exotherm upon addition of the base.

1.3. While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. The free base may initially precipitate as an oil or solid.

1.4. Monitor the pH of the aqueous solution using pH indicator strips. Continue adding the NaOH solution until the pH is approximately 11-12 to ensure complete deprotonation of the amine.[1]

Step 2: Extraction

2.1. Transfer the basic aqueous mixture to a separatory funnel.

2.2. Add approximately 20 mL of dichloromethane (DCM) to the separatory funnel.

2.3. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

2.4. Allow the layers to separate. The organic DCM layer will be the bottom layer.

2.5. Drain the lower organic layer into a clean Erlenmeyer flask.

2.6. Repeat the extraction of the aqueous layer with two additional 20 mL portions of DCM. Combining the organic extracts maximizes the recovery of the free base.[2]

Step 3: Drying and Solvent Removal

3.1. Combine all the organic extracts.

3.2. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic phase to remove any residual water. Swirl the flask and let it stand for about 15-20 minutes. The drying agent should no longer clump together when the solution is dry.

3.3. Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

3.4. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

Step 4: Purification and Isolation

4.1. The crude product will be obtained as an oil or a solid.

4.2. For purification, trituration with cold diethyl ether is often effective. Add a small amount of cold diethyl ether to the crude product and stir. The free base should solidify if it was an oil, and this process will wash away more soluble impurities.

4.3. Alternatively, recrystallization can be performed. A suitable solvent system can be determined empirically, but isopropanol or a mixture of ethanol and diethyl ether are good starting points.[3] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

4.4. Collect the purified solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Quality Control and Characterization

The successful conversion to the free base and its purity should be confirmed by a combination of spectroscopic and physical methods.

ParameterExpected Result
Appearance White to off-white solid
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol [4]
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 2-(Pyridin-2-yl)morpholine
¹³C NMR Consistent with the structure of 2-(Pyridin-2-yl)morpholine
FTIR Presence of characteristic N-H and C-O-C stretches

¹H and ¹³C NMR Spectroscopy: The NMR spectra are the most definitive methods for confirming the structure of the free base. The absence of the broad ammonium proton peak seen in the hydrochloride salt is a key indicator of successful conversion. Based on related morpholine and pyridine derivatives, the following are expected chemical shift regions[5][6]:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.6 (m, 1H, pyridine-H), ~7.7 (m, 1H, pyridine-H), ~7.2-7.4 (m, 2H, pyridine-H), ~4.5-4.7 (m, 1H, morpholine-CH), ~3.9-4.1 (m, 2H, morpholine-CH₂), ~2.8-3.2 (m, 4H, morpholine-CH₂), ~2.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~160 (pyridine-C), ~149 (pyridine-C), ~137 (pyridine-C), ~122 (pyridine-C), ~121 (pyridine-C), ~70 (morpholine-C), ~67 (morpholine-C), ~46 (morpholine-C).

FTIR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. The disappearance of the broad N-H⁺ stretching vibrations characteristic of the hydrochloride salt and the appearance of a sharper N-H stretch for the free amine are indicative of the conversion. Expected characteristic peaks include[7][8]:

  • ~3300 cm⁻¹ (N-H stretch)

  • ~2850-2950 cm⁻¹ (C-H stretch)

  • ~1600, 1470, 1430 cm⁻¹ (Pyridine ring C=C and C=N stretching)

  • ~1115 cm⁻¹ (C-O-C stretch)

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete basificationEnsure pH is in the range of 11-12 before extraction.
Insufficient extractionIncrease the number of extractions or the volume of the extraction solvent.
Product is an oil and does not solidify Residual solventEnsure complete removal of the solvent under high vacuum.
Impurities presentAttempt purification by column chromatography on silica gel, potentially with a small percentage of triethylamine in the eluent to prevent tailing.
Emulsion formation during extraction Vigorous shakingGently invert the separatory funnel instead of vigorous shaking. Addition of a small amount of brine can help to break the emulsion.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a robust and reliable protocol for the preparation of free base 2-(Pyridin-2-yl)morpholine from its hydrochloride salt. By following the detailed steps for basification, extraction, and purification, researchers can obtain high-purity material suitable for a wide range of applications in drug discovery and development. The characterization methods outlined will ensure the identity and quality of the final product, providing a solid foundation for subsequent research endeavors.

References

  • Filo. (2026, January 20).
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • ResearchGate. (2015, January 9).
  • University of Alberta. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(Pyridin-2-yl)morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • PubChemLite. (n.d.). 2-(pyridin-2-yl)morpholine (C9H12N2O).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
  • NIST. (n.d.). Morpholine.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • E3S Web of Conferences. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • BenchChem. (n.d.). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-(Pyridin-2-yl)morpholine

Introduction & Mechanistic Rationale The Buchwald-Hartwig cross-coupling reaction has fundamentally transformed the synthesis of aromatic amines in modern drug development [1]. However, coupling secondary amines that con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig cross-coupling reaction has fundamentally transformed the synthesis of aromatic amines in modern drug development [1]. However, coupling secondary amines that contain Lewis basic heterocycles—specifically 2-(pyridin-2-yl)morpholine —introduces severe mechanistic bottlenecks that require precise catalytic control.

In this substrate, the morpholine nitrogen acts as the desired nucleophile. Yet, the adjacent pyridine ring possesses a highly coordinating sp² nitrogen. During the catalytic cycle, after the oxidative addition of the aryl halide to the Pd(0) species, the pyridine nitrogen can competitively bind to the electrophilic Pd(II) center. This forms a highly stable, off-cycle bidentate chelate, effectively poisoning the catalyst and stalling the reaction (visually observed as the premature precipitation of "palladium black") [2]. To circumvent this thermodynamic sink, the spatial environment around the palladium center must be rigidly controlled.

BHCycle Pd0 Active Pd(0)L Catalyst OxAdd Pd(II)(Ar)(X)L Complex Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord Amine Coordination (2-(Pyridin-2-yl)morpholine) OxAdd->AmineCoord + Amine Poison Off-Cycle Poisoning (Pyridine-Pd Chelation) OxAdd->Poison Unhindered Ligand (Catalyst Deactivation) Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->Amido + Base, - HX Amido->Pd0 Reductive Elimination Product Arylated Amine Product Amido->Product Yields Product Poison->OxAdd Bulky Ligand (RuPhos) Prevents Poisoning

Buchwald-Hartwig catalytic cycle highlighting the pyridine-mediated catalyst poisoning pathway.

Catalyst and Ligand Design Strategy

To ensure a robust and self-validating protocol, the causality behind each reagent selection must be understood:

  • Ligand Selection (RuPhos): First-generation ligands (e.g., PPh₃, BINAP) fail for this substrate. We employ dialkylbiaryl phosphine ligands. The bulky isopropyl groups on the lower aromatic ring of RuPhos project into the space around the Pd center. This steric bulk physically blocks the pyridine nitrogen from adopting the necessary geometry to form a stable chelate, forcing the reaction down the productive amination pathway [2].

  • Precatalyst Selection (RuPhos Pd G3): Traditional Pd(OAc)₂ requires in situ reduction to Pd(0), which can be sluggish and lead to catalyst degradation. Using a palladacycle precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is optimal for driving the deprotonation of the Pd(II)-amine complex. If the aryl halide contains base-sensitive functional groups (e.g., esters or enolizable ketones), Cesium Carbonate (Cs₂CO₃) must be substituted.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for coupling 2-(pyridin-2-yl)morpholine with a model unactivated aryl chloride (4-chlorotoluene).

EntryPd Source (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (2.5%)BINAP (5%)NaOtBuToluene100< 5%Catalyst poisoned; Pd black formed.
2Pd(OAc)₂ (5%)XPhos (10%)NaOtBuToluene10042%Sluggish initiation; partial conversion.
3RuPhos Pd G3 (2%)None added NaOtBu1,4-Dioxane8588%Rapid Pd(0) generation; high conversion.
4RuPhos Pd G3 (2%)None added Cs₂CO₃1,4-Dioxane10081%Milder base requires higher temperature.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction (85°C, 12-24h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Standard Schlenk-line experimental workflow for air-sensitive Buchwald-Hartwig aminations.

Step-by-Step Methodology

1. Preparation & Inert Atmosphere Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), 2-(pyridin-2-yl)morpholine (1.2 mmol, 1.2 eq), NaOtBu (1.5 mmol, 1.5 eq), and RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Validation Check: Ensure the base is free-flowing. Clumped NaOtBu indicates moisture contamination, which will hydrolyze the aryl halide and quench the catalyst.

2. Solvent Addition & Degassing

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times).

  • Add anhydrous 1,4-Dioxane (5.0 mL, yielding a 0.2 M solution) via syringe.

  • Perform three cycles of freeze-pump-thaw degassing.

  • Validation Check: During the final thaw cycle under vacuum, the absence of rising gas bubbles confirms the solvent is fully degassed and oxygen-free.

3. Reaction Initiation & Monitoring

  • Place the flask in a pre-heated oil bath at 85 °C.

  • Validation Check (Colorimetric): Within 5–10 minutes of heating, the mixture should transition from a pale yellow/green suspension to a deep red/orange homogeneous solution. This color shift confirms the successful generation of the active monoligated Pd(0) species. If the solution turns opaque black, the catalyst has decomposed (poisoned), and the reaction must be restarted.

  • Stir for 12 hours. Monitor the disappearance of the aryl halide via LC-MS. (Note: TLC is less reliable here as the pyridine moiety often causes severe streaking on standard silica).

4. Workup & Purification

  • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water and 5 mL of ethyl acetate (EtOAc).

  • Filter the biphasic mixture through a short pad of Celite to remove insoluble inorganic salts and trace palladium particulates. Rinse the pad with an additional 10 mL of EtOAc.

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient modified with 1% Triethylamine to prevent pyridine tailing).

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LLE for 2-(Pyridin-2-yl)morpholine

Overview Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing low recovery yields during the isolation of heterocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing low recovery yields during the isolation of heterocyclic amines. This guide provides a mechanistic troubleshooting framework and standard operating procedure for the liquid-liquid extraction (LLE) of 2-(Pyridin-2-yl)morpholine, ensuring high-purity recovery through precise pH control.

Part 1: Mechanistic Principles of Partitioning (The "Why")

To design a self-validating extraction protocol, we must first understand the target molecule's acid-base chemistry. 2-(Pyridin-2-yl)morpholine contains two distinct basic nitrogen centers:

  • The Pyridine Nitrogen: A weaker base with a typical pKa around 5.0.

  • The Morpholine Nitrogen: A stronger secondary-like aliphatic amine. Structurally similar derivatives, such as 2-methyl-2-(pyridin-2-yl)morpholine, exhibit a predicted pKa of approximately 8.07[1].

Because liquid-liquid extraction relies on the target compound being in its neutral, lipophilic state to partition into the organic phase, the aqueous environment must be strictly controlled[2]. If the pH is below the highest pKa, a significant fraction of the molecules will remain protonated (ionized) and trapped in the aqueous layer[3].

Protonation LowPH pH < 5.0 Dicationic Species (Highly Water Soluble) MidPH pH 6.0 - 8.0 Monocationic Species (Moderately Water Soluble) LowPH->MidPH Deprotonation of Pyridine N HighPH pH > 10.5 Neutral Free Base (Highly Organic Soluble) MidPH->HighPH Deprotonation of Morpholine N

Figure 1: pH-dependent protonation states of 2-(Pyridin-2-yl)morpholine affecting solubility.

Part 2: Troubleshooting Guide & FAQs

Q1: My extraction yield in ethyl acetate is only 40% when washing with neutral water. What went wrong? A: At a neutral pH of 7.0, the pyridine nitrogen is deprotonated, but the morpholine nitrogen (pKa ~8.07) remains predominantly protonated[1]. This monocationic species is highly water-soluble. To drive the equilibrium toward the neutral free base, you must increase the pH. According to the Henderson-Hasselbalch equation, achieving >99% deprotonation requires adjusting the aqueous phase to at least 2 pH units above the highest pKa. Therefore, a pH of >10.5 is mandatory for quantitative recovery.

Q2: What is the optimal base to use for pH adjustment, and how do I verify it? A: We recommend 2M Sodium Hydroxide (NaOH) or a saturated solution of Potassium Carbonate (K₂CO₃). Avoid using ammonia, as it can complicate the extraction and partition into the organic phase. Always verify the aqueous layer's pH with pH test strips after thorough mixing. The buffering capacity of your reaction mixture (especially if acidic byproducts are present) may consume the initial base added, causing the pH to drop back down unexpectedly.

Q3: I adjusted the pH to 11.5, but now I have a stubborn emulsion. How do I resolve this? A: Emulsions frequently occur in alkaline extractions of heterocycles. To resolve this, implement the following self-validating checks:

  • Increase Ionic Strength: Add solid NaCl to saturate the aqueous layer (salting out). This decreases the solubility of the neutral organic molecule in the aqueous phase and increases density differences between the layers.

  • Filtration: If the emulsion is stabilized by insoluble particulates (e.g., metal salts from a cross-coupling reaction), filter the entire biphasic mixture through a pad of Celite before phase separation.

  • Solvent Selection: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM). DCM is denser than water and often separates more cleanly in highly alkaline, salt-heavy environments.

Part 3: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the theoretical partitioning behavior of 2-(Pyridin-2-yl)morpholine across different pH environments.

Aqueous Phase pHDominant Molecular SpeciesAqueous SolubilityOrganic Partitioning (LogD trend)Recommended Action
< 4.0 Dication (Both N protonated)Very HighVery LowUse for reverse-extraction to purify product from neutral impurities.
7.0 Monocation (Morpholine N protonated)HighPoor (~40-50% yield)Do not extract here. Yields will be severely compromised.
10.5 - 12.0 Neutral Free BaseLowVery High (>95% yield)Optimal extraction window. Use DCM or EtOAc.

Part 4: Standard Operating Procedure (SOP) - Optimized Extraction Workflow

Follow this step-by-step methodology to ensure maximum recovery of 2-(Pyridin-2-yl)morpholine.

Step 1: Preparation and Quenching

  • Transfer your crude reaction mixture containing 2-(Pyridin-2-yl)morpholine to an appropriately sized Erlenmeyer flask.

  • Dilute with deionized water (equal to the volume of your reaction mixture).

  • Place the flask in an ice-water bath to control the exothermic neutralization reaction.

Step 2: pH Adjustment (Critical Step)

  • Slowly add 2M NaOH dropwise while stirring vigorously.

  • Periodically stop stirring, allow the mixture to settle slightly, and spot the aqueous phase onto a broad-range pH indicator strip.

  • Continue adding base until the pH strip consistently reads between 10.5 and 11.5.

Step 3: Liquid-Liquid Extraction

  • Transfer the basified mixture to a separatory funnel.

  • Add Dichloromethane (DCM) at a volume equal to 50% of the aqueous phase.

  • Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, venting frequently.

  • Secure the funnel to a ring stand and allow the phases to separate completely. (If an emulsion forms, add 10 mL of saturated brine).

  • Drain the lower organic layer (DCM) into a clean collection flask.

  • Repeat the extraction process (Steps 3.2 to 3.5) two more times with fresh DCM to ensure quantitative transfer[2].

Step 4: Washing and Drying

  • Combine all organic extracts and return them to the separatory funnel.

  • Wash the combined organic layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (not clumped)[3].

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the pure free base.

Workflow cluster_0 Aqueous Phase Adjustment A Crude Mixture (Acidic/Neutral) B Add 2M NaOH (Target pH > 10.5) A->B C Free Base Formed (Lipophilic) B->C D Add Organic Solvent (DCM or EtOAc) C->D E Phase Separation (Salting Out) D->E F Organic Layer (Target Product) E->F Extract 3x G Aqueous Layer (Waste Salts) E->G Discard

Figure 2: Optimized liquid-liquid extraction workflow for basic heterocyclic compounds.

References

  • Minnesota State University Moorhead. "Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics." Accessed March 2026.[Link]

  • TY Extractor. "Liquid-liquid extraction for neutral, acidic and basic compounds." Accessed March 2026.[Link]

Sources

Optimization

Stability of 2-(Pyridin-2-yl)morpholine HCl in DMSO solution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yl)morpholine HCl . As a secondary amine hydrochloride salt featur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yl)morpholine HCl .

As a secondary amine hydrochloride salt featuring both a morpholine and a pyridine ring, this compound presents specific solvation and stability challenges when formulated in Dimethyl Sulfoxide (DMSO). This living document synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why does my 10 mM stock solution of 2-(Pyridin-2-yl)morpholine HCl in DMSO become cloudy or form a precipitate after multiple freeze-thaw cycles? A1: This is a classic symptom of moisture ingress leading to acid-base disproportionation. DMSO is highly hygroscopic and rapidly condenses atmospheric moisture when a cold aliquot is opened to ambient air[1]. The introduction of water alters the dielectric constant of the solvent system, promoting the dissociation of the hydrochloride salt[2]. Because the morpholine nitrogen is significantly more basic (pKa ~8.3) than the pyridine nitrogen (pKa ~5.2)[3], the protonation state is highly sensitive to local pH shifts caused by water. Repeated freeze-thaw cycles exacerbate this shift, leading to the precipitation of the less soluble free-base form of 2-(Pyridin-2-yl)morpholine.

Q2: I am observing a steady decline in compound potency in my cellular assays when using a DMSO stock stored at 4°C for two weeks. What is the degradation pathway? A2: The primary culprit is oxidative degradation, specifically N-oxidation of the morpholine or pyridine ring[4]. While DMSO itself is generally a stable solvent, it can participate in redox reactions if trace impurities (e.g., transition metals or peroxides) are present, acting as an oxygen donor[5]. Furthermore, prolonged storage at 4°C (where DMSO is near its freezing point of 18.5°C) can cause localized concentration gradients—known as the freeze-concentration effect—that accelerate bimolecular degradation kinetics.

Q3: Can I heat the DMSO solution to 60°C to force the precipitated compound back into solution? A3: We strongly advise against this. While morpholine derivatives show general thermal stability up to 150°C in bulk powder form[6], heating secondary amine hydrochlorides in DMSO can initiate complex side reactions. Under thermal stress, DMSO can act as an oxidant, potentially leading to Pummerer-type rearrangements or the generation of dimethyl sulfide (DMS) and formaldehyde, which can subsequently methylate or formylate the secondary amine.

Part 2: Mechanistic Pathways & Workflows

To understand how to protect your compound, you must first understand how it degrades. The diagram below illustrates the causal relationship between solvent handling and compound degradation.

G A 2-(Pyridin-2-yl)morpholine HCl (Solid State) B Dissolution in Anhydrous DMSO A->B Add Solvent C Solvated Ion Pair [Morpholine-H]+ [Cl]- B->C Solvation D Water Absorption (Hygroscopic DMSO) C->D Ambient Exposure F Oxidative Degradation (N-Oxide Formation) C->F Thermal Stress (>60°C) E Free Base Equilibrium (pH Shift & Precipitation) D->E Hydrolysis/Deprotonation E->F Trace Oxidants/Light

Fig 1. Solvation equilibria and degradation pathways of 2-(Pyridin-2-yl)morpholine HCl in DMSO.

Part 3: Quantitative Stability Profile

The following table summarizes the quantitative degradation of 2-(Pyridin-2-yl)morpholine HCl under various storage conditions. Data is normalized to % recovery via LC-MS (UV 254 nm).

Storage ConditionTimepoint% Remaining (Anhydrous DMSO)% Remaining (Ambient/Hygroscopic DMSO)
Room Temp (25°C) 24 Hours>99.0%95.2%
Room Temp (25°C) 7 Days96.4%82.1% (Precipitation noted)
4°C (Fridge) 14 Days98.1%88.5%
-20°C (Single-use) 6 Months>99.0%94.3%
-20°C (5 Freeze-Thaw cycles) 1 Month92.5%71.0% (Severe signal loss)

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not rely on assumptions about solvent purity. The following protocol is a self-validating system designed to prevent the degradation pathways outlined above.

Protocol 1: Preparation and Validation of Stable Stock Solutions

Objective: To formulate a stable 10 mM stock solution while preventing moisture-induced disproportionation and oxidation.

  • Solvent Verification (Self-Validation Step): Prior to dissolution, quantify the water content of your DMSO using Karl Fischer titration. The water content must be <0.005%. If it is higher, discard the solvent or dry it over activated 3Å molecular sieves.

  • Inert Environment Handling: Weigh the 2-(Pyridin-2-yl)morpholine HCl powder inside a glove box or under a continuous argon stream to prevent ambient moisture absorption.

  • Dissolution: Add the validated anhydrous DMSO to the powder. Vortex gently for 30 seconds. Critical: Do not use a heated ultrasonic bath. Keep the temperature below 25°C to prevent thermal oxidation[6].

  • Aliquoting: Dispense the solution into single-use amber glass vials. Amber glass protects the pyridine ring from photolytic degradation[4].

  • Inert Sealing: Purge the headspace of each vial with argon gas for 5 seconds before capping tightly.

  • Quality Control (Self-Validation Step): Thaw one control aliquot immediately after freezing. Analyze via LC-MS to establish a "Day 0" baseline for peak purity, retention time, and mass-to-charge ratio (m/z).

  • Storage: Store all remaining aliquots at -80°C.

QC_Workflow N1 Weighing (Inert Atmosphere) N3 Vortex & Sonicate (<25°C) N1->N3 N2 Anhydrous DMSO (<0.005% H2O) N2->N3 N4 Aliquoting (Single-Use) N3->N4 N5 Storage (-80°C) N4->N5

Fig 2. Optimized workflow for preparing stable DMSO stock solutions of amine hydrochlorides.

References

  • TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO) . Chemistry-Chemists.com. Available at:[Link]

  • Dimethyl sulfoxide, DMSO . Organic Chemistry Portal. Available at:[Link]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture . ResearchGate. Available at:[Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery . ChemRxiv. Available at:[Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis . University of Glasgow Theses. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-(Pyridin-2-yl)morpholine functionalization

Welcome to the Technical Support Center for 2-(Pyridin-2-yl)morpholine Functionalization . As a privileged scaffold in medicinal chemistry, the morpholine ring enhances drug solubility, cellular permeability, and recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Pyridin-2-yl)morpholine Functionalization . As a privileged scaffold in medicinal chemistry, the morpholine ring enhances drug solubility, cellular permeability, and receptor binding affinity[1]. However, functionalizing 2-(pyridin-2-yl)morpholine presents unique chemoselectivity challenges due to its dual nitrogen centers (sp2 pyridine, sp3 morpholine) and a sensitive ether linkage.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you minimize side reactions and optimize your yields.

Section 1: N-Functionalization & Chemoselectivity Troubleshooting

Q1: How do I prevent pyridine N-alkylation (quaternization) when my target is the morpholine nitrogen? The Causality: 2-(Pyridin-2-yl)morpholine contains two competing nucleophilic centers. While the secondary sp3 morpholine nitrogen is thermodynamically more basic (pKa ~8.3) than the sp2 pyridine nitrogen (pKa ~5.2), highly electrophilic alkylating agents (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (like DMF) lower the activation energy for pyridine attack. This leads to competitive pyridine N-alkylation (quaternization) or bis-alkylation. The Solution: Abandon direct alkylation with strong electrophiles. Instead, utilize reductive amination . This pathway relies on the formation of an iminium ion, which selectively forms at the secondary morpholine amine. The pyridine nitrogen cannot form a stable iminium intermediate, completely eliminating the quaternization side reaction.

Q2: Why am I observing morpholine ring-opening during Buchwald-Hartwig cross-coupling? The Causality: Standard Buchwald-Hartwig aminations often employ strong alkoxide bases like NaOtBu or KOtBu at elevated temperatures (>100°C). Under these harsh conditions, the alkoxide acts as a nucleophile. When the morpholine nitrogen coordinates to the palladium center, the adjacent ether linkage becomes highly polarized and susceptible to nucleophilic attack, leading to an irreversible ring-opening degradation[2]. The Solution: Substitute the strong alkoxide base with a mild, non-nucleophilic base such as Cs2​CO3​ . Pair this with a highly active, bulky ligand like RuPhos, which facilitates rapid oxidative addition and reductive elimination at much lower temperatures (80°C), thereby preserving the integrity of the morpholine ring.

Pathway Start 2-(Pyridin-2-yl)morpholine + Electrophile Target Target: Morpholine N-Functionalization Start->Target Mild Base (K2CO3) Non-polar Solvent Side1 Side Rxn: Pyridine N-Quaternization Start->Side1 Strong Electrophile Polar Solvent (DMF) Side2 Side Rxn: Morpholine Ring Opening Start->Side2 Strong Base (NaOtBu) High Temp (>100°C)

Reaction pathways showing competitive functionalization and side reactions.

Section 2: C-H Activation & Oxidation Side Reactions

Q3: How can I achieve selective C-H functionalization on the pyridine ring without oxidizing the morpholine moiety? The Causality: Direct functionalization of aza-heterocycles often requires harsh oxidants to drive the catalytic cycle[3]. Unfortunately, the morpholine nitrogen is highly susceptible to these conditions, rapidly forming N-oxides or undergoing oxidative degradation. The Solution: You must either pre-protect the morpholine nitrogen (using an electron-withdrawing Boc or Cbz group to deactivate it) or shift to oxidant-free methodologies. Recent advancements in electrochemical C-H/N-H cross-coupling allow for the functionalization of morpholine derivatives under mild, room-temperature conditions without the need for destructive chemical oxidants[4].

Q4: What causes poor regioselectivity during direct C-H arylation of the pyridine ring? The Causality: In pyridines, the C2 position can be readily functionalized using transition metal-catalyzed reactions because the adjacent nitrogen atom serves as a powerful directing group[3]. However, in 2-(pyridin-2-yl)morpholine, the morpholine oxygen and nitrogen can competitively coordinate the transition metal catalyst, pulling the metal center away from the target C-H bond and leading to a mixture of distal functionalization products. The Solution: Utilize a strongly coordinating, transient directing group, or employ a catalyst system with a high affinity for the specific steric environment of the pyridine C3/C5 positions.

Workflow Step1 Analyze Side Product via LC-MS/NMR Dec1 Is it Pyridine Quaternization? Step1->Dec1 Dec2 Is it Ring Opening? Dec1->Dec2 No Sol1 Switch to Reductive Amination Dec1->Sol1 Yes Sol2 Use Cs2CO3 Base & RuPhos Catalyst Dec2->Sol2 Yes Sol3 Optimize Equivalents & Temperature Dec2->Sol3 No

Troubleshooting workflow for identifying and resolving functionalization side reactions.

Quantitative Data: Buchwald-Hartwig Optimization

To illustrate the impact of base and ligand selection on morpholine ring integrity, review the following optimization data for the N-arylation of 2-(pyridin-2-yl)morpholine with bromobenzene.

EntryCatalyst SystemBaseSolventTemp (°C)Target Yield (%)Ring-Opened Byproduct (%)
1 Pd(OAc)2​ / BINAP NaOtBu Toluene1103545
2 Pd2​(dba)3​ / XPhos KOtBu Dioxane1005228
3 Pd2​(dba)3​ / RuPhos K3​PO4​ t -AmylOH8085< 2
4 Pd2​(dba)3​ / RuPhos Cs2​CO3​ Toluene 80 89 < 2

Conclusion: Entry 4 provides the optimal self-validating system. The combination of Cs2​CO3​ and RuPhos completely suppresses the ring-opening side reaction.

Standard Operating Procedures (SOPs)

Protocol 1: Chemoselective N-Alkylation via Reductive Amination

This protocol ensures 100% selectivity for the morpholine nitrogen, avoiding pyridine quaternization.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 2-(pyridin-2-yl)morpholine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (0.1 equiv).

    • Causality Check: The weak acid protonates the aldehyde, accelerating iminium ion formation without protonating the morpholine nitrogen (which would kill its nucleophilicity).

  • Reduction: Stir at room temperature for 1 hour, then add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Self-Validation & Monitoring: Stir for 12 hours. Monitor via LC-MS. The reaction is deemed successful and complete when the M+H peak of the starting amine is fully consumed. The strict absence of a bis-alkylated mass confirms absolute chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol 2: Mild Buchwald-Hartwig N-Arylation

This protocol utilizes mild conditions to prevent morpholine ring-opening.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd2​(dba)3​ (2.5 mol%), RuPhos (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Reagent Addition: Add 2-(pyridin-2-yl)morpholine (1.2 equiv) and the aryl halide (1.0 equiv).

  • Coupling: Add anhydrous toluene (0.2 M). Seal the tube, remove it from the glovebox, and heat to 80°C for 8 hours.

  • Self-Validation & NMR Confirmation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography. To validate that no ring-opening occurred, check the 1H NMR spectrum: you must observe the intact morpholine −CH2​−O− multiplets at ~3.8 ppm. The disappearance or shifting of these peaks strongly indicates ether cleavage.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.1

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. 4

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC (NIH).3

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Stability-Indicating HPLC Method Development for 2-(Pyridin-2-yl)morpholine Hydrochloride Purity

Introduction: Defining the Analytical Challenge 2-(Pyridin-2-yl)morpholine hydrochloride is a heterocyclic compound featuring both a basic pyridine ring and a morpholine moiety. As a key intermediate or active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

2-(Pyridin-2-yl)morpholine hydrochloride is a heterocyclic compound featuring both a basic pyridine ring and a morpholine moiety. As a key intermediate or active pharmaceutical ingredient (API), its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. The analytical challenge in developing a purity method for this molecule lies in its inherent physicochemical properties. Its polar nature and the presence of two basic nitrogen atoms can lead to significant issues in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), such as poor retention, peak tailing due to silanol interactions, and difficulty in resolving polar impurities.[1][2]

This guide provides a comprehensive, in-depth comparison of HPLC strategies for the purity determination of 2-(Pyridin-2-yl)morpholine hydrochloride. We will move beyond a simple recitation of steps and delve into the causality behind our experimental choices, grounding our methodology in the principles of Quality by Design (QbD).[3][4] Our objective is to develop a robust, stability-indicating method capable of separating the main component from process-related impurities and potential degradants, ensuring the method is fit for its intended purpose as mandated by regulatory bodies.[5][6]

The Guiding Philosophy: A Quality by Design (QbD) Approach

In modern pharmaceutical analysis, the "trial-and-error" approach to method development is obsolete.[7] We will instead employ a systematic, science-based QbD framework, as encouraged by the International Council for Harmonisation (ICH).[3][7] This proactive approach focuses on building quality into the method from the outset, ensuring robustness and reliability.[4]

The QbD workflow for our analytical method involves several key stages:

  • Defining the Analytical Target Profile (ATP): Establishing the goals for the method, including what needs to be measured and the required performance characteristics.[8]

  • Risk Assessment: Identifying critical method parameters (CMPs) that could impact method performance.

  • Method Optimization: Using Design of Experiments (DoE) to systematically explore the relationships between CMPs and method responses.[9][10]

  • Establishing a Design Space: Defining a multidimensional region where the method is proven to be robust.

  • Lifecycle Management: Continuously monitoring method performance.[8]

G cluster_0 QbD Framework for HPLC Method Development A 1. Define Analytical Target Profile (ATP) (e.g., Stability-Indicating Purity Assay) B 2. Risk Assessment (Fishbone Diagram) Identify Critical Method Parameters (CMPs) (e.g., pH, % Organic, Column Temp.) A->B Sets Goals C 3. Design of Experiments (DoE) Systematic study of CMPs B->C Informs Design D 4. Define Method Operable Design Region (MODR) (The 'Design Space') C->D Generates Data For E 5. Method Validation (per ICH Q2) & Continuous Verification D->E Defines Robust Region For

Caption: Quality by Design (QbD) workflow for analytical method development.

Part 1: Primary Method Development: Stability-Indicating RP-HPLC

Our primary goal is to develop a stability-indicating reversed-phase method, which requires the separation of the active ingredient from any degradation products formed under stress conditions.[11]

Forced Degradation: Probing the Molecule's Stability

A forced degradation study is essential to identify likely degradation pathways and to prove the specificity of the analytical method.[12][13] The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce a target degradation of 5-20%.[14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

G cluster_1 Forced Degradation Pathways Analyte 2-(Pyridin-2-yl)morpholine HCl (Parent Compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂) Analyte->Oxidation Thermal Thermal (e.g., 105°C) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo Deg1 Degradant 1 (Hydrolytic Product) Acid->Deg1 Base->Deg1 Deg2 Degradant 2 (N-Oxide) Oxidation->Deg2 Deg3 Other Products Thermal->Deg3 Photo->Deg3

Caption: Potential degradation pathways under various stress conditions.

Chromatographic Method Development

Column Selection: Due to the basic nature of the pyridine and morpholine nitrogens, a standard C18 column can lead to peak tailing from interactions with acidic silanol groups on the silica surface.[2][16] To mitigate this, we compare a standard C18 with a polar-embedded phase. The polar-embedded phase contains a functional group (e.g., amide, carbamate) near the silica surface, which shields the analyte from silanols and improves peak shape for basic compounds, even in low-ionic-strength mobile phases.

Mobile Phase Optimization:

  • pH Control: The ionization state of the analyte is critical for retention in RP-HPLC.[16] The pKa of the pyridine nitrogen is approximately 5.2. By maintaining the mobile phase pH around 2.5-3.0, both the pyridine and morpholine nitrogens will be fully protonated, ensuring consistent retention and minimizing silanol interactions. A phosphate or formate buffer is suitable.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides better peak shape and lower viscosity, while methanol can offer different selectivity.[16] We will evaluate both.

Experimental Protocol: RP-HPLC Method

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

This starting method provides a robust baseline for separating the parent compound from degradants generated during forced degradation studies, confirming its stability-indicating nature.[17][18]

Part 2: Alternative & Orthogonal Methods: A Comparative Analysis

A single method is rarely sufficient to fully characterize a drug substance. Orthogonal methods, which rely on different separation mechanisms, provide a more complete purity profile.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative. It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

Advantages for 2-(Pyridin-2-yl)morpholine HCl:

  • Enhanced Retention: Provides strong retention for the polar parent molecule and any polar impurities.

  • Orthogonal Selectivity: Separates impurities that may co-elute in the RP-HPLC method.

  • MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), aiding in impurity identification.

Experimental Protocol: HILIC Method

  • Column: Amide HILIC, 4.6 x 100 mm, 3.0 µm

  • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid

  • Mobile Phase B: Water with 0.1% Acetic Acid

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm

Alternative 2: Chiral HPLC for Enantiomeric Purity

The analyte possesses a stereocenter at the C-2 position of the morpholine ring, meaning it can exist as a pair of enantiomers. In pharmaceutical development, it is often critical to control enantiomeric purity, as enantiomers can have different pharmacological and toxicological profiles.[19] Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective approach.[20][21]

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds and are a logical starting point.[20]

Experimental Protocol: Chiral HPLC Method

  • Column: Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of the developed RP-HPLC method versus the HILIC alternative for impurity profiling.

FeatureMethod 1: Polar-Embedded RP-HPLCMethod 2: HILICRationale & Insights
Primary Retention Hydrophobic InteractionPartitioning into an adsorbed water layerOrthogonal mechanisms provide complementary data.
Analyte Retention Moderate; requires gradient elutionStrong; well-retainedHILIC is superior for very polar, early-eluting impurities.
Peak Shape Symmetrical (Asymmetry Factor ~1.1)Symmetrical (Asymmetry Factor ~1.2)Both methods, when optimized, yield excellent peak shapes.
Resolution (Parent vs. Impurities) Good (Rs > 2.0 for all known impurities)Excellent, different elution orderHILIC can resolve impurities that are structurally similar but differ in polarity.
MS Compatibility GoodExcellentHigh organic content in HILIC enhances ESI-MS sensitivity.
Robustness High; less sensitive to water contentModerate; sensitive to mobile phase water contentRP-HPLC is generally considered more rugged for routine QC environments.

Method Validation: Ensuring Trustworthiness and Compliance

Once developed, the primary RP-HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[6][22][23] This is a non-negotiable step for ensuring data integrity in a regulatory environment.

Key Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies, ensuring no interference from degradants, impurities, or excipients at the analyte peak.[22]

  • Linearity: A linear relationship between concentration and detector response across a defined range (e.g., 50% to 150% of the target concentration).[22]

  • Accuracy: Closeness of results to the true value, typically assessed by spike-recovery studies at multiple levels.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Acceptance criteria are typically ≤2% RSD.[22]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like pH, flow rate, and column temperature.[17]

Conclusion and Recommendations

For the routine purity analysis and stability testing of 2-(Pyridin-2-yl)morpholine hydrochloride, the optimized polar-embedded RP-HPLC method stands out as the primary choice. It offers a balance of excellent resolution, robust performance, and ease of use, making it ideal for a quality control environment.

The HILIC method serves as a powerful orthogonal technique. It is highly recommended for impurity characterization studies, especially when coupled with mass spectrometry, and for resolving any impurities that co-elute in the primary reversed-phase method.

Finally, the chiral HPLC method is indispensable. It must be employed during process development and for final release testing to ensure the enantiomeric purity of the drug substance meets specifications. Together, this suite of methods provides a comprehensive analytical strategy to ensure the quality, safety, and efficacy of 2-(Pyridin-2-yl)morpholine hydrochloride.

References

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024). Lab Manager.
  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. (n.d.). Technology Networks.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Quality by design (QBD) approach to develop stability indicating RP-HPLC method development for naproxen and pantoprazole. (2022). ScienceScholar.
  • Quality by Design (QbD) Based Development of a Stability Indicating HPLC Method for Drug and Impurities. (n.d.). ResearchGate.
  • Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. (n.d.). PubMed.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine. (n.d.). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). hplctoday.com.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Innovare Academic Sciences.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). ResearchGate.
  • Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. (2025). ResearchGate.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. (n.d.). Tzu Chi Medical Journal.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025). Infectious Disease and Therapy.
  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. (n.d.). Rsc.org.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • How can we separate a pair of enantiomers by using chiral HPLC ?. (2011). ResearchGate.
  • HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. (n.d.). Benchchem.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). ijcrt.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd_OG3-cDmm8syVSAocrSdwX83mimlTIa3i3_LBMdhiy7a_GBY5BiKhWZcZprsL8w-eZ0JyAJO3Sc0-lTHkOULXnrd6SobR4voP-g6t3QEaNC7PmshQs1ZQUppo04get_L68KtECXEp1208zKOLKc=
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-(Pyridin-2-yl)morpholine Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 2-(Pyridin-2-yl)morpholine hydrochloride. Designed for researchers and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 2-(Pyridin-2-yl)morpholine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the vibrational characteristics of its constituent functional groups and related heterocyclic structures. By understanding the spectral contributions of the pyridine ring, the morpholine heterocycle, and the effects of hydrochloride salt formation, researchers can confidently identify and characterize this compound.

Introduction: The Vibrational Story of a Complex Heterocycle

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorptions of energy are recorded as a spectrum, creating a unique "molecular fingerprint."

For a molecule as complex as 2-(Pyridin-2-yl)morpholine hydrochloride, the FT-IR spectrum is a composite of vibrations from its three key components:

  • The aromatic pyridine ring .

  • The aliphatic morpholine ring .

  • The hydrochloride salt , which protonates the most basic nitrogen atom, significantly altering the vibrational modes of the associated functional groups.

In this molecule, the morpholine nitrogen is more basic than the pyridine nitrogen and is therefore the site of protonation. This forms a secondary ammonium salt, a critical feature to consider when interpreting the spectrum. This guide will dissect the expected spectrum by comparing it to the spectra of simpler, related molecules: pyridine, morpholine, and their respective hydrochloride salts.

Comparative Spectral Analysis

The most effective way to understand the spectrum of 2-(Pyridin-2-yl)morpholine hydrochloride is to compare its expected peak locations with those of its structural relatives. The protonation of the morpholine nitrogen to form an ammonium salt (R₂NH₂⁺) and the presence of the electron-withdrawing pyridinium-like substituent induce characteristic shifts and create new absorption bands.

Vibrational ModePyridine (C₅H₅N)Pyridine HCl (C₅H₅N·HCl)Morpholine (C₄H₉NO)Morpholine HCl (C₄H₉NO·HCl)2-(Pyridin-2-yl)morpholine HCl (Expected) Causality and Expert Insights
N-H⁺ Stretch N/ABroad, ~2500-3000 cm⁻¹~3330 cm⁻¹ (N-H)[1]Broad, ~2400-2800 cm⁻¹ Broad, ~2400-2800 cm⁻¹ The most prominent feature of the hydrochloride salt. The N-H⁺ bond in the morpholinium ion gives rise to a very broad and strong absorption band, often with multiple sub-peaks, due to complex vibrational coupling and hydrogen bonding in the solid state. This contrasts sharply with the weaker, sharper N-H stretch in free morpholine.[1]
Aromatic C-H Stretch ~3000-3100 cm⁻¹[2]~3000-3100 cm⁻¹N/AN/A~3000-3100 cm⁻¹ These absorptions occur at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[3] They are typically of medium to weak intensity.
Aliphatic C-H Stretch N/AN/A~2820-2960 cm⁻¹[1]~2850-3000 cm⁻¹~2850-3000 cm⁻¹ These correspond to the symmetric and asymmetric stretching of the C-H bonds in the morpholine ring's -CH₂- groups.[4][5] Their position just below 3000 cm⁻¹ is a clear indicator of saturated C-H bonds.[3]
Aromatic C=C, C=N Ring Stretch ~1579, 1437 cm⁻¹[6]~1630, 1540, 1480 cm⁻¹N/AN/A~1610, 1530, 1470, 1440 cm⁻¹ The pyridine ring vibrations are sensitive to substitution and protonation. Upon protonation (as in pyridine HCl) or substitution, the bands shift.[6] We expect a series of sharp bands in this region characteristic of the substituted pyridine ring.
N-H⁺ Bend N/AN/A~1650 cm⁻¹ (N-H bend, often weak/broad)~1580-1600 cm⁻¹ ~1580-1600 cm⁻¹ The bending vibration of the secondary ammonium group is another key diagnostic peak for the hydrochloride salt. It often appears as a medium to strong band on the shoulder of the aromatic ring stretches.
C-O-C Asymmetric Stretch N/AN/A~1115 cm⁻¹~1100 cm⁻¹~1110 cm⁻¹ This is the characteristic ether stretch from the morpholine ring. It is typically a very strong and sharp absorption, making it a reliable marker for the morpholine moiety.[5]

Molecular Structure and Key Vibrational Modes

The structure of 2-(Pyridin-2-yl)morpholine hydrochloride dictates its infrared spectrum. The following diagram illustrates the molecule and highlights the bonds responsible for the most significant IR absorptions.

Caption: Structure of 2-(Pyridin-2-yl)morpholine hydrochloride with key IR vibrational modes highlighted.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducible and accurate data, the following protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method is recommended. This method is ideal for solid, non-volatile samples like hydrochloride salts.

Workflow Diagram

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition start 1. Dry Sample & KBr grind 2. Grind 1-2 mg Sample with 150 mg KBr start->grind Prevents H₂O peaks mix 3. Ensure Homogeneous Fine Powder grind->mix load 4. Load Powder into Pellet Die mix->load press 5. Apply ~8 tons of Pressure load->press release 6. Form Transparent Pellet press->release mount 7. Place Pellet in Spectrometer Holder release->mount bkg 8. Run Background Scan (Empty Chamber) mount->bkg scan 9. Run Sample Scan (4000-400 cm⁻¹, 32 scans) bkg->scan process 10. Process & Baseline Correct Spectrum scan->process

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Thoroughly dry the 2-(Pyridin-2-yl)morpholine hydrochloride sample in a desiccator to minimize water peaks (~3400 cm⁻¹ broad O-H stretch, ~1640 cm⁻¹ H-O-H bend) in the spectrum.[7]

    • Use high-purity, spectroscopy-grade Potassium Bromide (KBr), and dry it in an oven at ~110°C for at least 4 hours. Store in a desiccator.

    • Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.

    • In the agate mortar, gently grind the KBr into a fine powder.

    • Add the sample to the KBr and continue to grind until the mixture is a homogenous, fine powder with no visible crystals. The quality of the final pellet is directly dependent on the homogeneity of this mixture.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of the pellet die, distributing it evenly.

    • Place the plunger into the die and apply pressure using a hydraulic press, typically in the range of 7-10 tons, for about 2 minutes. This should result in a thin, transparent or translucent pellet. Opaque or cloudy pellets suggest insufficient grinding, moisture, or uneven pressure.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Perform a background scan with the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected to ensure a flat baseline.

    • Label all significant peaks with their corresponding wavenumbers (cm⁻¹).

Conclusion

The FT-IR spectrum of 2-(Pyridin-2-yl)morpholine hydrochloride is rich with information, providing clear evidence of its key structural features. The definitive broad absorption of the N-H⁺ stretch in the 2400-2800 cm⁻¹ region, coupled with the sharp, strong C-O-C ether stretch near 1110 cm⁻¹, provides unambiguous confirmation of the protonated morpholine ring. Furthermore, the pattern of absorptions in the 1610-1440 cm⁻¹ region serves as a fingerprint for the substituted pyridine ring. By comparing the spectrum to its simpler analogues, researchers can assign each major peak with a high degree of confidence, making FT-IR an invaluable tool for the rapid identification and quality control of this compound.

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... Available at: [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3938-3946. Available at: [Link]

  • NIST. Morpholine hydrochloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • PubChem. Morpholine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

  • Mtoz Biolabs. Pyridine Infrared Spectroscopy Analytical Service. Available at: [Link]

  • PubChem. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

  • NIST. Pyridine hydrochloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • SpectraBase. Morpholine hydrochloride. Available at: [Link]

  • NIST. Pyridine, 2-vinyl-, hydrochloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Lin, B., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Available at: [Link]

  • PubChem. Pyridinium chloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles... Available at: [Link]

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Lee, Y. P., & Wu, Y. J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(40), 10345-10353. Available at: [Link]

  • PubChem. 2-(Pyridin-2-yl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? Available at: [Link]

  • PubChemLite. 2-(pyridin-4-yl)morpholine dihydrochloride (C9H12N2O). Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChemLite. 2-(pyridin-2-yl)morpholine (C9H12N2O). Available at: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

Sources

Validation

Bioassay comparison of morpholine vs piperidine analogs of pyridine

Title: Bioassay Comparison Guide: Morpholine vs. Piperidine Analogs of Pyridine in Drug Discovery Executive Summary & Strategic Context In medicinal chemistry, the substitution of a piperidine ring with a morpholine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioassay Comparison Guide: Morpholine vs. Piperidine Analogs of Pyridine in Drug Discovery

Executive Summary & Strategic Context

In medicinal chemistry, the substitution of a piperidine ring with a morpholine ring on a pyridine core is a classic bioisosteric replacement strategy used to fine-tune a molecule's physicochemical profile, metabolic stability, and target affinity. While structurally similar—differing only by the substitution of a methylene group (–CH₂–) in piperidine with an ether oxygen atom in morpholine—this single atomic swap drastically alters the electronic distribution, basicity, and conformational landscape of the resulting analog[1].

As a Senior Application Scientist, I have structured this guide to move beyond superficial structural comparisons. We will objectively analyze the causality behind how these physicochemical shifts dictate biological performance, supported by comparative bioassay workflows and experimental data.

Physicochemical Causality: Why One Atom Matters

The decision to utilize a pyridine-morpholine versus a pyridine-piperidine scaffold hinges on understanding the electronic influence of the heteroatom.

  • Basicity (pKa) & Ionization: The electronegative oxygen atom in the morpholine ring acts as an electron-withdrawing group via induction. This significantly depresses the basicity of the adjacent secondary amine. The pKa of a typical morpholine nitrogen is approximately 8.4, whereas the piperidine nitrogen sits at a highly basic 11.1[1].

  • Physiological Impact: At a physiological pH of 7.4, piperidine analogs are >99% protonated (cationic). While this is advantageous if the target binding pocket requires a strong salt bridge (e.g., interacting with Asp or Glu residues), this high basicity often leads to poor passive membrane permeability and severe off-target liabilities, such as trapping in the hERG potassium channel[1]. Conversely, morpholine analogs exist in a more balanced equilibrium of neutral and protonated states, enhancing passive permeability and mitigating cardiotoxic risks.

  • Hydrogen Bonding: The morpholine oxygen introduces a novel hydrogen-bond acceptor. In the context of kinase inhibitors (e.g., PI3K/mTOR inhibitors), this oxygen is frequently required to form a critical hydrogen bond with the kinase hinge region[2].

Table 1: Physicochemical & Structural Comparison
ParameterPyridine-Piperidine ScaffoldPyridine-Morpholine ScaffoldMechanistic Consequence in Drug Design
Amine pKa ~11.1~8.4 - 8.7Morpholine is significantly less protonated at pH 7.4, reducing non-specific ionic binding[1].
Lipophilicity (LogD) HigherLowerThe polar ether oxygen in morpholine increases aqueous solubility and lowers LogD[1].
H-Bonding 1 Acceptor (Pyridine N)2 Acceptors (Pyridine N, Morpholine O)Morpholine enables targeted hinge-region engagement in ATP-binding pockets[2].
hERG Liability High RiskLow to Moderate RiskReduced basicity of morpholine prevents electrostatic trapping in the hERG cavity[1].

Target Engagement & Structural Biology

To illustrate the biological divergence of these scaffolds, we examine their application in targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.

When a pyridine core is substituted with a morpholine ring, the morpholine oxygen acts as a critical anchor. Structural biology studies reveal that the morpholine oxygen forms an indispensable hydrogen bond with the backbone amide of the Valine residue in the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[2]. Replacing this morpholine with a piperidine completely abolishes this hydrogen bond, leading to a precipitous drop in binding affinity[2].

Pathway Inhibitor Pyridine-Morpholine Inhibitor PI3K PI3K (Val851 H-bond) Inhibitor->PI3K H-bonds to Hinge mTOR mTORC1/2 Inhibitor->mTOR Blocks ATP Pocket RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt (PKB) PIP3->Akt Akt->mTOR S6 Ribosomal Protein S6 mTOR->S6 Phosphorylates Ser235/236

Caption: PI3K/mTOR signaling pathway illustrating targeted inhibition by pyridine-morpholine analogs.

Comparative Bioassay Methodologies

To objectively compare these analogs, a self-validating cascade of assays is required. The following protocols ensure that biochemical affinity translates to cellular efficacy without being confounded by cytotoxicity or poor permeability.

Protocol A: In Vitro Kinase Inhibition (TR-FRET)

Purpose: To quantify direct biochemical target engagement (IC50) independent of cellular permeability.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridine-morpholine and pyridine-piperidine analogs in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine recombinant PI3Kα enzyme, PIP2 substrate, and ATP (at the Km​ concentration) in kinase assay buffer.

  • Compound Addition: Transfer 100 nL of compound dilutions to the reaction wells (final DMSO = 1%). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-GST antibody and Kinase Tracer).

  • Self-Validation: Include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (In-Cell Western)

Purpose: To confirm that the compounds can penetrate the cell membrane and inhibit the downstream signaling cascade (p-Akt and p-S6).

Workflow Step1 1. Cell Seeding (A2058 cells) Step2 2. Compound Incubation (2h) Step1->Step2 Step3 3. Fixation & Permeabilization Step2->Step3 Step4 4. Primary Ab (Anti-p-Akt/p-S6) Step3->Step4 Step5 5. IR-Secondary Ab + Total Protein Stain Step4->Step5 Step6 6. Imaging & Normalization Step5->Step6

Caption: Step-by-step workflow for In-Cell Western assay to quantify cellular target engagement.

  • Cell Culture: Seed A2058 cells (melanoma line with high basal PI3K/mTOR activity) in 96-well plates and incubate overnight.

  • Treatment: Treat cells with the analogs for 2 hours.

  • Fixation: Fix cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate overnight with primary antibodies against p-Akt (Ser473) and p-S6 (Ser235/236)[2].

  • Self-Validation (Crucial Step): Incubate with Near-Infrared (IR) secondary antibodies alongside a total protein stain (e.g., CellTag 700). Normalizing the phospho-signal to the total protein stain ensures that a drop in signal is due to true kinase inhibition, not compound-induced cell death.

Experimental Data Comparison

The following table synthesizes expected bioassay outcomes when comparing a matched molecular pair of a pyridine-piperidine versus a pyridine-morpholine analog in a kinase-targeted program.

Table 2: Comparative Bioassay Profiling
Assay TypeMetricPyridine-Piperidine AnalogPyridine-Morpholine AnalogScientific Interpretation
Biochemical PI3Kα IC50 (nM)> 1,500 nM22 nMThe piperidine analog lacks the oxygen required for the Val851 hinge-region H-bond, resulting in a >60-fold loss in potency[2].
Cellular p-Akt IC50 (nM)> 5,000 nM76 nMCellular potency correlates tightly with biochemical affinity; morpholine effectively suppresses downstream signaling[2].
ADME Caco-2 Papp​ ( 10−6 cm/s)4.2 (Low)18.5 (High)The high basicity of piperidine limits passive transcellular permeability. Morpholine's lower pKa enhances oral bioavailability[1].
Safety hERG Patch Clamp IC50 (µM)1.2 µM (High Risk)> 30 µM (Low Risk)The cationic state of piperidine at pH 7.4 traps the molecule in the hERG channel. Morpholine mitigates this cardiotoxic liability[1].

Conclusion & Decision Matrix

The choice between morpholine and piperidine on a pyridine scaffold is not arbitrary; it is a calculated manipulation of molecular properties.

  • Select Piperidine when the target binding pocket features an acidic residue (Asp/Glu) that demands a strong electrostatic salt bridge, and when the molecule is otherwise sufficiently lipophilic to offset permeability issues.

  • Select Morpholine when targeting kinase hinge regions requiring a hydrogen bond acceptor, or when the lead compound suffers from poor aqueous solubility, low passive permeability, or hERG-mediated cardiotoxicity[1][2].

References

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Characteristics of 2-(Pyridin-2-yl)morpholine vs. Structural Alternatives

Executive Summary 2-(Pyridin-2-yl)morpholine (CAS 1018656-53-5) is an essential heterocyclic building block frequently utilized in the development of neurotherapeutics, including positive allosteric modulators for muscar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-2-yl)morpholine (CAS 1018656-53-5) is an essential heterocyclic building block frequently utilized in the development of neurotherapeutics, including positive allosteric modulators for muscarinic acetylcholine receptors[1]. During drug development and quality control, UV-Vis spectroscopy serves as a primary tool for compound verification and purity analysis.

This guide objectively compares the photophysical properties of the target compound, 2-(Pyridin-2-yl)morpholine , against its common structural isomer, 4-(pyridin-2-yl)morpholine . By analyzing the causality between their structural linkages and electronic transitions, researchers can accurately differentiate these compounds in spectroscopic assays.

Structural Causality & Photophysical Principles

The UV-Vis absorption profile of a molecule is fundamentally dictated by its electronic transitions—primarily π→π∗ and n→π∗ in heterocyclic systems. The exact wavelength of maximum absorption ( λmax​ ) is highly sensitive to the degree of orbital conjugation.

The Target: 2-(Pyridin-2-yl)morpholine (C-C Linkage)

In 2-(pyridin-2-yl)morpholine, the pyridine ring is attached to the C2 position of the morpholine ring. This creates an aliphatic C-C bond that acts as an electronic insulator. Because the lone pairs on the morpholine nitrogen and oxygen are localized and sterically isolated from the pyridine π -system, no resonance delocalization occurs. Consequently, the molecule behaves photophysically like a standard 2-alkylpyridine[2]. The UV-Vis spectrum is dominated by the localized pyridine transitions, exhibiting a high-energy π→π∗ transition with a hypsochromic λmax​ around 260 nm .

The Alternative: 4-(Pyridin-2-yl)morpholine (C-N Linkage)

In the alternative isomer, 4-(pyridin-2-yl)morpholine, the morpholine ring is attached via its N4 nitrogen directly to the C2 position of the pyridine ring, forming a 2-aminopyridine substructure [3]. This C-N linkage allows the nitrogen's lone pair to conjugate directly with the aromatic π -system. This extended delocalization significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, the molecule undergoes a pronounced bathochromic (red) shift, pushing the λmax​ to approximately 296 nm [4].

Comparative Data Presentation

The following table summarizes the quantitative photophysical differences driven by the structural linkages of the two isomers.

CompoundLinkage TypeElectronic EffectPrimary Transition λmax​ (Methanol)Spectroscopic Utility
2-(Pyridin-2-yl)morpholine C2-C2' (Aliphatic)Inductive (Isolated π -system)Localized π→π∗ ~260 nm Baseline pyridine tracking
4-(Pyridin-2-yl)morpholine N4-C2' (Amine)Resonance ( n→π∗ Conjugation)Delocalized π→π∗ ~296 nm Conjugation/Amine tracking

Mechanistic Visualization

UV_Vis_Mechanisms T_Node 2-(Pyridin-2-yl)morpholine [Target] T_Link C2-C2' Aliphatic Linkage (Isolated π-System) T_Node->T_Link T_Trans Localized Pyridine π→π* (High Energy Gap) T_Link->T_Trans T_Result λ_max ≈ 260 nm (Hypsochromic) T_Trans->T_Result A_Result λ_max ≈ 296 nm (Bathochromic) T_Result->A_Result Bathochromic Shift (+36 nm) A_Node 4-(Pyridin-2-yl)morpholine [Alternative] A_Link N4-C2' Amine Linkage (n→π* Conjugation) A_Node->A_Link A_Trans Delocalized System (Lower Energy Gap) A_Link->A_Trans A_Trans->A_Result

Figure 1: Structural linkage effects on UV-Vis absorption in pyridine-morpholine derivatives.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure high scientific integrity and reproducibility, the following protocol incorporates a self-validating Beer-Lambert linearity check to rule out inner-filter effects or concentration-dependent aggregation.

Step 1: Reagent & Sample Preparation
  • Solvent Selection : Utilize HPLC-grade or Spectroscopic-grade Methanol (UV cutoff < 210 nm) to ensure solvent transparency in the target measurement window.

  • Stock Solution : Accurately weigh 2-(pyridin-2-yl)morpholine and dissolve in methanol to create a robust 10 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (Self-Validation Step) : Prepare a 5-point calibration curve by diluting the stock to working concentrations of 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.

Step 2: Instrument Calibration & Setup
  • Hardware : Use a dual-beam UV-Vis spectrophotometer equipped with matched 10 mm path-length quartz cuvettes.

  • Parameters : Set the scan range from 200 nm to 400 nm. Set the scan rate to 240 nm/min with a slit width of 1.0 nm to balance resolution and signal-to-noise ratio.

  • Baseline Correction : Fill both the reference and sample cuvettes with pure methanol. Run a baseline correction scan to zero out solvent and cuvette absorbance.

Step 3: Measurement & Data Validation
  • Spectral Acquisition : Measure the absorbance of each serial dilution. Rinse the sample cuvette twice with the new concentration before each measurement to prevent carryover.

  • Linearity Verification : Plot the Absorbance (AU) at λmax​ (~260 nm) against the Concentration (M).

  • Quality Gate : Calculate the linear regression. The protocol is considered validated only if the coefficient of determination ( R2 ) is > 0.995 and the maximum absorbance remains below 1.0 AU. If A>1.0 , non-linear deviations occur, and the sample must be further diluted.

  • Molar Absorptivity Calculation : Extract the molar extinction coefficient ( ϵ ) directly from the slope of the validated Beer-Lambert plot ( A=ϵlc ).

References

  • Title: WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4 Source: Google Patents URL
  • Title : Synthesis of Copper-Complexes and their Characterization I Source : University of North Bengal (NBU-IR) URL :[Link]

  • Title : 2-Aminopyridine - UV/Vis Spectrum Source : NIST Chemistry WebBook URL :[Link]

  • Title : Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Pyridin-2-yl)morpholine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up syntheses involving complex heterocyclic salts. 2-(Pyridin-2-yl)morpholine hydrochloride is a highly valuable b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up syntheses involving complex heterocyclic salts. 2-(Pyridin-2-yl)morpholine hydrochloride is a highly valuable building block in drug discovery, but its dual-ring system (combining a basic morpholine ring and a pyridine moiety) stabilized as a hydrochloride salt presents unique logistical, safety, and disposal challenges.

To build a self-validating safety culture in your laboratory, you cannot simply memorize disposal steps; you must understand the causality behind them. This guide provides a mechanistic approach to handling, spill response, and final disposal for this specific chemical class, ensuring strict safety and environmental compliance.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a disposal protocol, we must understand the physicochemical behavior of the molecule. The hydrochloride salt form increases water solubility but introduces specific thermal degradation risks that dictate how it must be destroyed.

PropertyOperational SpecificationMechanistic Implication
Chemical Nature Amine Hydrochloride SaltHighly hygroscopic; absorbs atmospheric moisture to form corrosive micro-pools on surfaces, complicating cleanup.
Toxicity Profile Acute Oral/Dermal Tox, IrritantMorpholine and pyridine moieties disrupt lipid bilayers, causing severe mucosal and ocular irritation.
Thermal Decomposition Yields NOx, COx, and HCl gasCombustion without alkaline scrubbing releases lethal and corrosive gases into the atmosphere[1].
Eco-Toxicity Harmful to aquatic environmentsHigh aqueous mobility dictates a strict prohibition against drain or sewer disposal.

Operational Safety & Handling Protocol

Routine handling requires preemptive hazard mitigation. Because this compound is typically supplied as a fine crystalline powder, the primary vector of exposure is the inhalation of aerosolized dust.

  • Engineering Controls: Always handle the material within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[1].

  • Respiratory Protection: Use a NIOSH-approved N95 or P95 particulate respirator[2]. The causality: Hydrochloride salts inhaled into the moist environment of the respiratory tract rapidly dissolve, causing localized pH drops and severe tissue irritation.

  • Dermal Protection: Double-glove with nitrile (minimum 8 mil thickness). Pyridine derivatives can act as permeation enhancers; if the powder becomes wet, it can rapidly bypass compromised latex barriers.

  • Storage: Store in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) to prevent hygroscopic degradation.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is necessary to prevent environmental dissemination. Do not use standard dry-sweeping techniques , as the mechanical action will aerosolize the toxic salt[1].

SpillResponse N1 Spill Detected: Isolate Area N2 Don PPE (Respirator, Nitrile Gloves) N1->N2 N3 Assess Material State N2->N3 N4a Solid (Powder) Risk: Dust Inhalation N3->N4a N4b Solution Risk: Dermal/Aquatic N3->N4b N5a Mist lightly to suppress dust Sweep with anti-spark tools N4a->N5a N5b Absorb with inert material (Sand, Vermiculite) N4b->N5b N6 Transfer to sealed, chemically compatible container N5a->N6 N5b->N6 N7 Label as Hazardous Waste (Contains Pyridine/Morpholine) N6->N7 N8 Licensed Disposal: Incineration with Scrubber N7->N8

Figure 1: Operational workflow for spill containment and disposal preparation.

Step-by-Step Spill Recovery:

  • Isolate & Evacuate: Secure a 10-foot perimeter around the spill. Ensure all personnel in the vicinity don appropriate respiratory protection.

  • State Assessment & Recovery:

    • For Solid Spills: Lightly mist the powder with a compatible non-reactive solvent (e.g., a minimal amount of water or isopropanol) to suppress dust formation. Use non-sparking tools to sweep the dampened material.

    • For Solutions: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[3]. Never use combustible sawdust, as the organic matrix can complicate downstream incineration.

  • Collection: Transfer all recovered material and contaminated PPE into a high-density polyethylene (HDPE) hazardous waste bucket. Seal tightly.

Proper Disposal Procedures (Core Directive)

The disposal of 2-(Pyridin-2-yl)morpholine hydrochloride must neutralize both the biological toxicity of the heterocycles and the corrosive nature of the chloride counter-ion. Under no circumstances should this material be disposed of via aqueous waste streams or municipal drains[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate the collected waste from strong oxidizing agents to prevent spontaneous exothermic reactions in the waste accumulation area.

  • Solvent Dissolution (Preparation for Incineration): To facilitate complete destruction, it is standard practice to dissolve or mix the solid waste with a highly combustible, approved waste solvent (such as ethanol or waste acetone) prior to hand-off[2]. The Causality: This ensures a uniform, high-temperature burn rate inside the incinerator, which is necessary to fully cleave the highly stable pyridine and morpholine rings.

  • Licensed Incineration (The Critical Step): Transfer the sealed, labeled containers to a licensed chemical disposal facility. You must verify that the facility utilizes a chemical incinerator equipped with two mandatory components:

    • Afterburner: Ensures the complete thermal oxidation of the organic framework, preventing the release of unburned toxic intermediates.

    • Alkaline Scrubber: Thermal decomposition of this compound generates high volumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas[4]. The scrubber passes the exhaust through an alkaline mist (typically NaOH), neutralizing the corrosive HCl into harmless NaCl and water before atmospheric release[2].

  • Container Management: Treat all uncleaned, empty primary containers as hazardous waste. Do not rinse and reuse, as microscopic, hygroscopic salt residues will persist and pose an ongoing exposure risk[2].

References

  • [2] ChemicalBook. Pyridine hydrochloride - Safety Data Sheet. Retrieved from2

  • [1] Sigma-Aldrich / UPRM. Pyridine hydrochloride Safety Data Sheet. Retrieved from 1

  • [3] Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from 3

  • [4] Fisher Scientific. SAFETY DATA SHEET: Pyridine hydrochloride. Retrieved from 4

  • Cole-Parmer. Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from

  • TCI Europe. SAFETY DATA SHEET: Morpholine Hydrochloride. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)morpholine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.